molecular formula C5H7FO2 B3418422 3-Fluorocyclobutanecarboxylic acid CAS No. 123812-79-3

3-Fluorocyclobutanecarboxylic acid

Cat. No.: B3418422
CAS No.: 123812-79-3
M. Wt: 118.11 g/mol
InChI Key: LQXHCYIDZUPZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorocyclobutanecarboxylic acid ( 122665-96-7 ) is a high-purity fluorinated synthetic building block with the molecular formula C5H7FO2 . This compound features a cyclobutane ring system substituted with both a carboxylic acid moiety and a fluorine atom, making it a valuable intermediate in various research applications, particularly in medicinal chemistry and drug discovery. The distinct ring strain of the cyclobutane and the electronegativity of the fluorine atom influence the molecule's conformation and physicochemical properties, which researchers can leverage to modify the characteristics of larger molecules. The primary application of this compound is as a key precursor in the synthesis of more complex, biologically active compounds. Its carboxylic acid group allows for straightforward coupling reactions to create amides or esters, while the fluorine atom can serve as a metabolic stabilizer or a modulator of lipophilicity. It is commonly used as a core scaffold for developing protease inhibitors, kinase inhibitors, and other targeted therapeutics. The compound is offered with a minimum purity of 97.0% . As with all fine chemicals, proper laboratory practices should be observed. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXHCYIDZUPZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595617, DTXSID201273464, DTXSID901283185
Record name 3-Fluorocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Fluorocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Fluorocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122665-96-7, 123812-79-3, 123812-78-2
Record name 3-Fluorocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Fluorocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Fluorocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluorocyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-3-Fluorocyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluorocyclobutanecarboxylic acid is a specialized fluorinated building block used in the optimization of small molecule drug candidates. Characterized by the strategic placement of a fluorine atom on a strained cyclobutane ring, this scaffold offers unique conformational bias and metabolic stability.[1] It serves as a critical bioisostere for non-fluorinated cycloalkyls and proline mimetics, allowing medicinal chemists to modulate pKa, lipophilicity (LogP), and metabolic susceptibility without significantly altering steric bulk.

This guide details the chemical identity, synthesis, and application of this compound, distinguishing between its stereoisomers to ensure precision in structure-activity relationship (SAR) studies.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The introduction of fluorine at the 3-position of the cyclobutane ring creates distinct stereochemical and electronic environments.[1] The molecule exists as two geometric isomers: cis and trans.[2]

CAS Registry & Identifiers
Chemical NameStereochemistryCAS Registry NumberMolecular FormulaMolecular Weight
This compound Unspecified / Generic122665-96-7 C₅H₇FO₂118.11 g/mol
cis-3-Fluorocyclobutanecarboxylic acid (1s,3s) (Z-isomer)123812-78-2 C₅H₇FO₂118.11 g/mol
trans-3-Fluorocyclobutanecarboxylic acid (1r,3r) (E-isomer)123812-79-3 C₅H₇FO₂118.11 g/mol
Physicochemical Properties

The fluorine atom exerts a strong inductive effect (


), significantly increasing the acidity of the carboxylic acid compared to the non-fluorinated parent.
  • Acidity (pKa): The pKa is approximately 3.8 – 4.0 , representing an acidification of ~0.8 log units compared to cyclobutanecarboxylic acid (pKa ~4.8). This shift is critical for tuning the pH-dependent solubility and permeability of drug payloads.

  • Lipophilicity (LogP):

    • Trans-isomer: Generally more lipophilic (

      
       to 
      
      
      
      vs. cis) due to a smaller dipole moment vector sum.
    • Cis-isomer: More polar due to the alignment of the C-F and C-CO₂H dipoles.

  • Conformation: The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.

    • Cis-isomer: Typically adopts a conformation where substituents are pseudo-equatorial/pseudo-axial to minimize 1,3-diaxial repulsion.

    • Trans-isomer: Often flatter or adopts a diequatorial-like arrangement, which can be energetically more stable.

Part 2: Synthetic Methodologies

The most reliable synthetic route involves the deoxyfluorination of a 3-hydroxycyclobutanecarboxylate precursor. Direct fluorination of the acid is avoided to prevent the formation of volatile acyl fluorides; thus, an ester protection strategy is employed.

Synthesis Workflow Diagram

SynthesisPath Start 3-Oxocyclobutane- carboxylic acid (CAS 23761-23-1) Step1 Esterification (MeOH, H+) Start->Step1 Inter1 Methyl 3-oxocyclobutane- carboxylate Step1->Inter1 Step2 Reduction (NaBH4) Inter1->Step2 Inter2 Methyl 3-hydroxy- cyclobutanecarboxylate (cis/trans mixture) Step2->Inter2 Step3 Deoxyfluorination (DAST or Morpho-DAST) *Inversion of Configuration* Inter2->Step3 SN2 Inter3 Methyl 3-fluoro- cyclobutanecarboxylate Step3->Inter3 Step4 Hydrolysis (LiOH, THF/H2O) Inter3->Step4 End 3-Fluorocyclobutane- carboxylic acid Step4->End

Figure 1: Step-wise synthetic pathway from the commercially available 3-oxocyclobutanecarboxylic acid.

Detailed Experimental Protocol

Objective: Synthesis of trans-3-fluorocyclobutanecarboxylic acid (via inversion of cis-hydroxy precursor).

Prerequisites:

  • Reagents: Methyl cis-3-hydroxycyclobutanecarboxylate (purified), DAST (Diethylaminosulfur trifluoride), Dichloromethane (anhydrous), LiOH.

  • Safety: DAST reacts violently with water and glass; use plasticware or anhydrous conditions in Teflon/HDPE vessels if possible. Work in a fume hood.

Step 1: Deoxyfluorination (The Critical Step)

  • Setup: Charge a flame-dried round-bottom flask (under Nitrogen/Argon) with Methyl cis-3-hydroxycyclobutanecarboxylate (1.0 eq) dissolved in anhydrous DCM (

    
    ).
    
  • Cooling: Cool the solution to

    
     using a dry ice/acetone bath.
    
  • Addition: Add DAST (1.2 eq) dropwise via syringe. Note: Maintain low temperature to prevent elimination side-products (formation of cyclobutene).

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly over 4–6 hours. Monitor by TLC or GC-MS.

    • Mechanism:[3][4][5] The hydroxyl group attacks sulfur, forming a good leaving group. Fluoride ion then attacks the carbon from the back (SN2), inverting the stereochemistry from cis-hydroxy to trans-fluoro.

  • Quench: Cool to

    
     and carefully quench with saturated aqueous 
    
    
    
    . Caution: Vigorous gas evolution.
  • Workup: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Hydrolysis

  • Dissolution: Dissolve the purified fluoro-ester in THF:Water (3:1).

  • Saponification: Add LiOH (2.0 eq) and stir at RT for 2–4 hours.

  • Isolation: Acidify to pH ~2 with 1N HCl. Extract with EtOAc.

  • Result: Concentration yields the target This compound as a white to off-white solid.

Part 3: Applications in Drug Design

Bioisosterism & Metabolic Stability

In medicinal chemistry, the cyclobutane ring is often used as a restricted analog of alkyl chains (e.g., propyl or butyl linkers).

  • Metabolic Blocking: The C-3 position is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting a hydrogen with fluorine blocks this metabolic soft spot due to the strength of the C-F bond (

    
    ).
    
  • Dipole Alignment: The C-F bond introduces a permanent dipole that can engage in specific electrostatic interactions with protein binding pockets, potentially improving potency (IC50).

Precursor to Radiotracers

While this guide focuses on the carboxylic acid, it is the direct synthetic precursor to FACBC (Fluciclovine) , an FDA-approved PET tracer for prostate cancer imaging.

  • Transformation: The carboxylic acid is converted to the amino acid via Curtius rearrangement or similar amination protocols.

  • Relevance: Researchers developing next-generation imaging agents often start with the this compound scaffold to create derivatives with altered transport kinetics (LAT1 vs. ASCT2 transporters).

Conformational Restriction

The "pucker" angle of the cyclobutane ring (


) dictates the vector of the carboxylic acid.
  • Trans-isomer: Orients the acid and the fluorine in opposite directions, mimicking an extended chain conformation.

  • Cis-isomer: Orients groups on the same face, useful for mimicking turn structures in peptides.

References

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Source: European Journal of Organic Chemistry (2015).[6] Context: Establishes pKa shifts and lipophilicity changes upon fluorination of the cyclobutane core.

  • Multigram Synthesis of 3-Fluorinated Cyclobutane Building Blocks. Source: ResearchGate / Enamine Ltd. Context: detailed protocols for the scale-up of this compound from cyclobutanone.

  • Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Source: PubMed / NIH (2011). Context: Describes the biological utility of the amino-acid derivative (FACBC) and transporter interactions.

  • Deoxyfluorination of Alcohols using DAST. Source: Organic Reactions (Wiley). Context: Standard mechanistic reference for the inversion of configuration during fluorination.

Sources

In-Depth Technical Guide: pKa and Physicochemical Properties of 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluorocyclobutanecarboxylic acid represents a critical fluorinated building block in modern medicinal chemistry, utilized to modulate lipophilicity (LogP) and acidity (pKa) without significantly altering steric bulk.

The introduction of a fluorine atom at the C3 position of the cyclobutane ring exerts a strong electron-withdrawing inductive effect (-I), lowering the pKa relative to the unsubstituted parent compound.

  • Experimental pKa Range: 3.9 – 4.2 (measured at 23 °C).

  • Comparison: This is approximately 0.6 – 0.9 units lower than unsubstituted cyclobutanecarboxylic acid (pKa ~4.79).

  • Stereochemical Impact: The trans isomer is generally more acidic (lower pKa) than the cis isomer due to stereoelectronic effects and intramolecular interactions stabilizing the protonated form in the cis isomer.

This guide details the theoretical underpinnings, experimental data, and validation protocols for researchers utilizing this scaffold in lead optimization.

Part 1: Theoretical Framework & Electronic Effects

The Fluorine Inductive Effect

The fluorine atom is highly electronegative (


), creating a strong bond dipole (

). In this compound, the fluorine is located at the

-position relative to the carboxyl group. While the inductive effect attenuates with distance (through

-bonds), the rigid cyclobutane ring facilitates efficient transmission of this electronic pull, stabilizing the resulting carboxylate anion (

) and favoring deprotonation.
Cis/Trans Isomerism and Acidity

The acidity of this compound is stereodependent.

  • Trans-Isomer (More Acidic, pKa ~3.9): The carboxyl group and the fluorine atom are on opposite sides of the ring plane. The dipole moments are generally additive in a way that exposes the carboxylate to solvent, and there is no intramolecular hydrogen bonding to stabilize the neutral acid.

  • Cis-Isomer (Less Acidic, pKa ~4.2): The carboxyl group and fluorine are on the same face. Experimental evidence and computational models suggest a weak intramolecular hydrogen bond or electrostatic interaction between the acidic proton and the fluorine atom (

    
    ). This interaction stabilizes the protonated (neutral)  form, making it energetically more difficult to remove the proton, thereby raising the pKa relative to the trans isomer.
    
Graphviz Visualization: Electronic & Steric Interactions

The following diagram illustrates the structural logic governing the acidity difference.

G cluster_0 Electronic Effects cluster_1 Stereochemical Impact F_Atom Fluorine (C3) Inductive Inductive Effect (-I) Stabilizes Anion F_Atom->Inductive Generates dipole Carboxyl Carboxyl Group (C1) Inductive->Carboxyl Lowers pKa Cis Cis-Isomer (pKa ~4.2) Interaction Intramolecular H-Bond (O-H...F) Stabilizes Neutral Form Cis->Interaction Trans Trans-Isomer (pKa ~3.9) Solvation Enhanced Solvation of Anion Trans->Solvation Interaction->Cis Increases pKa Solvation->Trans Decreases pKa

Figure 1: Mechanistic drivers of acidity in this compound isomers.

Part 2: Quantitative Data Summary

The following data consolidates experimental measurements from high-purity synthesis and potentiometric titration studies (e.g., Grygorenko et al., Eur. J. Org. Chem. 2024).[1][2][3][4][5]

CompoundStructureExperimental pKa (23°C)

pKa (vs. Parent)
Electronic Feature
Cyclobutanecarboxylic acid Unsubstituted4.79 0.00Baseline reference
This compound Trans-Isomer~3.90 -0.89Strong inductive effect; Anion solvation
This compound Cis-Isomer~4.15 -0.64Inductive effect countered by H-bond stabilization
3,3-Difluorocyclobutanecarboxylic acid Gem-difluoro3.63 -1.16Additive inductive effect of two fluorines

Note: The "Parent" refers to unsubstituted cyclobutanecarboxylic acid. Negative


pKa indicates increased acidity.

Part 3: Experimental Protocol for pKa Determination

To replicate these values or characterize novel derivatives, follow this self-validating potentiometric titration workflow. This method is superior to computational prediction for fluorinated alicycles due to the subtle conformational effects described above.

Materials & Prerequisites
  • Instrument: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

  • Solvent: Carbonate-free water / Methanol co-solvent (if solubility is low, extrapolate to 0% MeOH).

  • Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

  • Sample: >2 mg of pure this compound (purity >95% by NMR).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 2–5 mg of the solid acid into the titration vial.

    • Dissolve in 1.0 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

    • Self-Validation: If the compound is insoluble, add methanol in steps (10%, 20%, 30%) and use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

  • Acid-Base Titration:

    • Perform a "blank" titration on the solvent system to calibrate the electrode.

    • Titrate the sample from pH 1.8 to pH 12.0 using 0.1 M KOH.

    • Perform a back-titration with 0.1 M HCl to check for hysteresis (indicates precipitation or decomposition).

  • Data Analysis (Bjerrum Plot):

    • Calculate the average number of protons bound per molecule (

      
      ) at each pH step.
      
    • The pKa is the pH where

      
      .
      
    • Quality Control: The titration curve should show a single sharp inflection point. A shallow curve indicates poor solubility or electrode drift.

Experimental Workflow Diagram

Workflow Start Start: Pure Sample (>95%) Dissolve Dissolve in 0.15 M KCl (Optional: MeOH co-solvent) Start->Dissolve CheckSol Check Solubility Dissolve->CheckSol CheckSol->Dissolve Insoluble (Add MeOH) Titrate Potentiometric Titration (pH 2.0 -> 12.0) CheckSol->Titrate Soluble BackTitrate Back-Titration (pH 12.0 -> 2.0) Titrate->BackTitrate Check Hysteresis Analysis Bjerrum Plot Analysis Determine pKa BackTitrate->Analysis Extrapolate Yasuda-Shedlovsky Extrapolation to 0% MeOH Analysis->Extrapolate If MeOH used Result Final pKa Value Analysis->Result Aqueous only Extrapolate->Result

Figure 2: Standardized workflow for pKa determination of fluorinated cyclobutanes.

References

  • Malashchuk, A., Demchuk, O. P., et al. (2024).[2][3][5] 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry.

    • Context: Primary source for the synthesis and physicochemical characterization (pKa, LogP) of cis/trans-3-fluorocyclobutanecarboxylic acid.
  • Grygorenko, O. O., et al. (2024).[2][3] Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s).

    • Context: Provides comparative data on fluorine inductive effects in small rings and titr
  • ChemicalBook.3,3-Difluorocyclobutanecarboxylic acid Properties.

    • Context: Provides comparative pKa d
  • PubChem.Cyclobutanecarboxylic acid (Compound CID 19494).

    • Context: Source for the baseline pKa of the unsubstituted parent compound (4.79).

Sources

Quantum Chemical Characterization of 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision computational workflow for characterizing 3-Fluorocyclobutanecarboxylic acid (3-FCBCA) .

Given the molecule's structural relationship to Fluciclovine (18F-FACBC) —a widely used PET radiotracer for prostate cancer and glioma imaging—accurate modeling of its conformational landscape and physicochemical properties is critical for bioisosteric replacement strategies and tracer development.

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary & Structural Context

This compound presents a unique challenge in computational chemistry due to the flexibility of the cyclobutane ring and the stereoelectronic effects of the fluorine substituent. Unlike planar aromatic rings, cyclobutane exists in a "puckered" conformation to relieve torsional strain (eclipsing interactions).

For 3-FCBCA, the relative orientation of the carboxylic acid (-COOH) and fluorine (-F) groups at the 1- and 3-positions defines two diastereomers:

  • Cis-isomer: Substituents on the same face. In 1,3-disubstituted cyclobutanes, the cis isomer can adopt a diequatorial (e,e) conformation, which is often thermodynamically preferred over the trans isomer.

  • Trans-isomer: Substituents on opposite faces.[1] This forces a pseudo-axial/pseudo-equatorial (a,e) arrangement, typically higher in energy.

This guide provides a validated protocol to determine the Global Minimum Energy Conformer (GMEC), calculate accurate pKa values, and predict solvation free energies.

Computational Strategy: The "Why" and "How"

Level of Theory Selection

Standard DFT functionals like B3LYP often fail to accurately model the weak dispersive forces that dictate the puckering barrier of cycloalkanes. We employ M06-2X or


B97X-D , which include dispersion corrections essential for accurate conformational ranking.
ComponentRecommendationScientific Rationale
Functional M06-2X or

B97X-D
Captures medium-range correlation energy and dispersion interactions crucial for ring puckering and F...H intramolecular interactions.
Basis Set def2-TZVP or 6-311+G(2d,p) Triple-zeta quality reduces basis set superposition error (BSSE). Diffuse functions (+) are mandatory for the carboxylate anion (

) during pKa calculations.
Solvation SMD (Solvation Model based on Density) Superior to standard PCM for calculating

, especially for charged species (anions) in aqueous media.
The Thermodynamic Cycle for pKa

Direct calculation of pKa requires the free energy difference between the neutral acid (


) and its conjugate base (

). Because computing the free energy of a proton in solution is error-prone, we use a thermodynamic cycle referencing a standard acid (e.g., formic acid) or a direct cycle using experimental values for the proton solvation energy.

Equation:



Where 

is the deprotonation free energy in solution.

Step-by-Step Experimental Protocol

Phase 1: Conformational Ensemble Generation

Objective: Avoid getting trapped in local minima (e.g., planar transition states).

  • Initial Sampling: Use a force field (MMFF94s or OPLS3e) to generate an ensemble of conformers.

    • Note: Sample both cis and trans starting geometries separately.[2]

  • Filter: Discard conformers with RMSD < 0.5 Å to remove duplicates.

  • Ring Puckering Scan: Perform a relaxed potential energy surface (PES) scan of the ring dihedral angle (C2-C1-C3-C4) from -35° to +35° to ensure the global minimum puckering angle is located.

Phase 2: Geometry Optimization & Frequency Analysis

Objective: Obtain true minima and Zero-Point Energy (ZPE).

  • Optimization: Run DFT optimization (Gas Phase) using opt=tight convergence criteria.

    • Command Example (Gaussian):#p opt=tight freq M062X/def2TZVP

  • Frequency Check: Ensure no imaginary frequencies exist.

    • Validation: A single imaginary frequency indicates a transition state (likely the planar ring form). If found, perturb the geometry along the imaginary mode and re-optimize.

  • Thermochemistry: Extract Thermal Correction to Gibbs Free Energy (

    
    ).
    
Phase 3: Solution Phase Single Points

Objective: Calculate Solvation Free Energy (


).
  • SMD Calculation: Perform a single-point energy calculation on the gas-phase optimized geometry using the SMD model (Solvent = Water).

    • Command Example:#p M062X/def2TZVP SCRF=(SMD, Solvent=Water) geom=check

  • Total Free Energy (

    
    ): 
    
    
    
    
    (Note: Add 1.89 kcal/mol to correct for the 1 atm
    
    
    1 M standard state change).

Workflow Visualization

The following diagram illustrates the validated workflow for characterizing 3-FCBCA, ensuring no conformational artifacts are carried forward.

G cluster_0 Phase 1: Conformer Sampling cluster_1 Phase 2: QM Refinement cluster_2 Phase 3: Properties Input 3-FCBCA Structure (Cis & Trans) MM_Search MMFF94s Conformational Search (Monte Carlo / Systematic) Input->MM_Search Filter RMSD Filter (< 0.5 Å) & Energy Window (5 kcal/mol) MM_Search->Filter DFT_Opt DFT Optimization (M06-2X / def2-TZVP) Gas Phase Filter->DFT_Opt Freq_Check Frequency Analysis (Imaginary Freq?) DFT_Opt->Freq_Check Perturb Perturb Geometry along Imaginary Mode Freq_Check->Perturb Yes (Saddle Point) SMD_Calc Solvation Energy (SMD Model - Water) Freq_Check->SMD_Calc No (True Minima) Perturb->DFT_Opt Boltzmann Boltzmann Weighting (Population Analysis) SMD_Calc->Boltzmann Final_Data Outputs: 1. Global Min (Cis vs Trans) 2. pKa Prediction 3. Dipole Moment Boltzmann->Final_Data

Caption: Workflow for identifying the Global Minimum Energy Conformer (GMEC) and calculating physicochemical properties.

Data Interpretation & Expected Trends[3]

When analyzing your output, structure your data comparison as follows to validate the "Gauche Effect" and ring strain contributions.

Isomer Stability (The 1,3-relationship)

In 1,3-disubstituted cyclobutanes, the cis isomer allows both the Fluorine and Carboxylic Acid to adopt pseudo-equatorial positions simultaneously (depending on the puckering angle, typically ~25-30°). The trans isomer forces one substituent into a pseudo-axial position, creating 1,3-diaxial-like repulsion.

Expected Energy Hierarchy:

  • Global Minimum: Cis-3-FCBCA (diequatorial).

  • Secondary Minimum: Trans-3-FCBCA (equatorial/axial).

  • Saddle Point: Planar conformation (Transition state for ring inversion).

pKa Prediction

Fluorine is an electron-withdrawing group (EWG). Through the inductive effect (-I), it stabilizes the carboxylate anion (


), making the acid stronger  (lower pKa) than unsubstituted cyclobutanecarboxylic acid.
  • Unsubstituted Cyclobutanecarboxylic acid pKa: ~4.79

  • Predicted 3-FCBCA pKa: ~4.2 - 4.5 (Effect is attenuated by distance compared to

    
    -fluorine).
    
Summary Table Template

Use this table to report your final calculated values:

PropertyCis-Isomer (calc)Trans-Isomer (calc)

(Cis-Trans)
Electronic Energy (Hartree) [Value][Value]--
Gibbs Free Energy (kcal/mol) [Value][Value]

Dipole Moment (Debye) [Value][Value]--
Boltzmann Population (%) [Value][Value]--
Predicted pKa [Value][Value]--

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215–241. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Wiberg, K. B. (1986). The structure of cyclobutane. Journal of the American Chemical Society, 108(19), 5817–5822. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331-338. Link

Sources

Technical Guide: Preliminary Biological & Physicochemical Screening of 3-Fluorocyclobutanecarboxylic Acid (3-FCBCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized workflow for the preliminary biological screening of 3-Fluorocyclobutanecarboxylic acid (3-FCBCA) . While often overshadowed by its amino-acid derivative (the PET tracer anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid, or FACBC/Fluciclovine), the core acid scaffold 3-FCBCA represents a critical fragment in modern medicinal chemistry.

The incorporation of a fluorine atom into the cyclobutane ring induces significant electronic and conformational changes—specifically the "fluorine effect" which biases the ring pucker and lowers the pKa of the carboxylic acid via inductive electron withdrawal. Consequently, screening this compound requires a tailored approach that accounts for its specific acidity, potential for metabolic defluorination, and transport mechanisms distinct from its amino-acid counterparts.

Primary Objective: To establish a self-validating screening protocol that assesses the physicochemical stability, in vitro ADME properties, and basal cytotoxicity of 3-FCBCA.

Physicochemical Profiling (The Foundation)

Before biological exposure, the fundamental properties of 3-FCBCA must be empirically determined. The fluorine substitution on the C3 position creates a dipole that influences the acidity of the C1-carboxylic acid.

pKa Determination Protocol (Potentiometric Titration)

Rationale: The electron-withdrawing nature of fluorine is expected to lower the pKa compared to cyclobutanecarboxylic acid (approx. pKa 4.8). Accurate pKa is essential for predicting ionization state at physiological pH (7.4), which dictates membrane permeability.

Protocol:

  • Instrument: Potentiometric titrator (e.g., Sirius T3).

  • Sample Prep: Dissolve 3-FCBCA (1 mg) in 0.15 M KCl (ionic strength adjuster).

  • Titrant: 0.5 M KOH (carbonate-free).

  • Procedure: Perform triple titration from pH 2.0 to pH 12.0 under N₂ atmosphere to exclude CO₂.

  • Validation: Use Benzoic acid (pKa 4.2) as a reference standard.

  • Output: Calculate pKa using the Bjerrum plot method. Expected range: 4.2 – 4.5.

Lipophilicity (LogD) Assessment

Rationale: Unlike LogP, LogD accounts for ionization at pH 7.4. Since 3-FCBCA will be predominantly ionized (anionic) at physiological pH, LogD is the relevant metric for predicting passive diffusion.

Method: Shake-Flask Method (Miniaturized).

  • Phases: 1-Octanol / Phosphate Buffer (pH 7.4).

  • Quantification: LC-MS/MS (Negative ion mode).

  • Calculation:

    
    
    

In Vitro ADME Screening

Metabolic Stability (Microsomal Stability Assay)

Critical Insight: The cyclobutane ring is generally stable, but the C-F bond can be a liability if oxidative metabolism leads to radical formation or if specific enzymes catalyze defluorination. We must assess if 3-FCBCA undergoes ring-opening or defluorination.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: 1 µM 3-FCBCA (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation: 37°C for 0, 15, 30, and 60 minutes.

  • Quench: Ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion [M-H]⁻ (m/z ~117).

    • Metabolite Scouting: Scan for m/z losses corresponding to HF elimination (-20 Da) or hydroxylation (+16 Da).

Permeability: PAMPA-GIT vs. Caco-2

Causality: As a small organic acid, 3-FCBCA may permeate via passive diffusion (if unionized) or carrier-mediated transport (Monocarboxylate Transporters, MCTs).

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures passive diffusion only.

  • Caco-2 (Human Colorectal Adenocarcinoma cells): Measures passive + active transport.

Data Interpretation:

  • If

    
    , active transport (MCT) is implicated.
    
  • If

    
    , passive diffusion dominates.
    

Cytotoxicity & Safety Assessment

Cell Viability Assay (ATP Quantification)

Rationale: Unlike tetrazolium assays (MTT) which measure metabolic reduction potential, ATP assays (CellTiter-Glo) provide a direct readout of cellular energy health, which is critical when screening compounds that might interfere with mitochondrial organic acid transport (e.g., Krebs cycle mimics).

Protocol:

  • Cell Lines:

    • HepG2 (Hepatocellular carcinoma) – Metabolic competence model.

    • HK-2 (Human Kidney proximal tubule) – Organic anion transporter model.

  • Seeding: 5,000 cells/well in 96-well opaque plates.

  • Treatment: 24h incubation with 3-FCBCA (0.1, 1, 10, 100 µM).

  • Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, read luminescence.

  • Control: 10 µM Staurosporine (Positive kill control).

Genotoxicity Alert (Ames Test - In Silico/Miniaturized)

Small, strained halogenated rings can theoretically act as alkylating agents.

  • Step 1: In silico prediction (e.g., DEREK or VEGA) for mutagenicity.

  • Step 2: Mini-Ames (fluctuation test) using S. typhimurium strains TA98 and TA100 if in silico flags are raised.

Visualization of Screening Workflow

The following diagram illustrates the logical flow of the screening cascade, ensuring a "Go/No-Go" decision matrix at each stage.

ScreeningWorkflow Start Compound Acquisition: 3-FCBCA PhysChem Physicochemical Profiling (pKa, LogD, Sol) Start->PhysChem Stability Chemical Stability (PBS, pH 7.4, 24h) PhysChem->Stability If Soluble InVitroADME In Vitro ADME (Microsomes, PAMPA) Stability->InVitroADME If Stable (>95%) Report Final Technical Dossier Stability->Report Fail: Degradation Toxicity Cytotoxicity (HepG2, HK-2 ATP Assay) InVitroADME->Toxicity If Cl_int acceptable Mechanistic Transport Mechanism (MCT vs Passive) Toxicity->Mechanistic If IC50 > 50µM Toxicity->Report Fail: Cytotoxic Mechanistic->Report

Caption: Figure 1: Sequential decision matrix for the biological characterization of 3-FCBCA. Green nodes indicate biological interaction phases.

Mechanistic Hypothesis: Transport & Metabolism

Unlike its amino acid derivative (FACBC), which utilizes the ASCT2/LAT1 amino acid transporters [1], 3-FCBCA lacks the amine group required for recognition by these systems. Therefore, its cellular entry is hypothesized to occur via Monocarboxylate Transporters (MCTs) , similar to lactate or pyruvate, or via Organic Anion Transporters (OATs) in the kidney.

Transport Pathway Diagram

TransportMechanism cluster_extra Extracellular (pH 7.4) cluster_membrane Cell Membrane cluster_intra Intracellular (pH 7.2) FCBCA_out 3-FCBCA (-) MCT MCT1/4 Symporter FCBCA_out->MCT Proton Coupled OAT OAT1/3 Exchanger FCBCA_out->OAT Anion Exchange H_out H+ H_out->MCT FCBCA_in 3-FCBCA (-) MCT->FCBCA_in OAT->FCBCA_in Metabolism Microsomal Oxidation? FCBCA_in->Metabolism Phase I

Caption: Figure 2: Hypothesized cellular uptake mechanisms for 3-FCBCA via MCT and OAT systems, distinct from FACBC amino acid transport.

Summary of Quantitative Benchmarks

To ensure the "Trustworthiness" of the data generated, the following acceptance criteria are established based on historical data for fluorinated fragments [2].

ParameterAssay TypeAcceptance Criteria (Pass)Critical Flag (Fail)
Solubility Kinetic (PBS pH 7.4)> 100 µM< 10 µM (Precipitation risk)
Permeability PAMPA

cm/s

cm/s
Metabolic Stability HLM (1h)

min

min (Rapid clearance)
Cytotoxicity HepG2 (ATP)

µM

µM (Mitochondrial tox)
Mass Balance LC-MS Recovery> 85% recovery< 50% (Non-specific binding)

References

  • Schuster, D. M., et al. (2011). "Putative Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer." Journal of Nuclear Medicine, 52(11), 1808-1813.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Grygorenko, O. O., et al. (2020). "Synthesis of 3-fluorocyclobutane-1-carboxylic acid from cyclobutanone." ResearchGate / European Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Methodological & Application

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Fluorocyclobutanecarboxylic Acid in Medicinal Chemistry

This compound is a valuable building block in modern drug discovery. The incorporation of a fluorinated cyclobutane motif can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The unique conformational constraints of the cyclobutane ring, combined with the electronic properties of the fluorine atom, make this scaffold particularly attractive for the design of novel therapeutics targeting a wide range of diseases.

The synthesis of this compound, however, presents a set of challenges that necessitate a carefully considered protecting group strategy. The presence of multiple reactive functional groups at different stages of the synthesis requires the temporary masking of the carboxylic acid to prevent undesired side reactions during key transformations, such as reduction, fluorination, and oxidation. This application note provides a detailed guide to various protecting group strategies for the synthesis of this compound, offering insights into the rationale behind the selection of specific protecting groups and providing detailed, field-proven protocols.

Overall Synthetic Strategy

A common and effective strategy for the synthesis of this compound commences with a commercially available precursor, 3-oxocyclobutanecarboxylic acid. The general synthetic pathway involves the following key steps:

  • Protection of the Carboxylic Acid: The carboxylic acid moiety is first protected to prevent its interference in subsequent reactions.

  • Reduction of the Ketone: The ketone at the 3-position is reduced to a hydroxyl group.

  • Fluorination of the Alcohol: The hydroxyl group is replaced with a fluorine atom.

  • Deprotection of the Carboxylic Acid: The protecting group is removed to yield the final product.

The choice of the protecting group for the carboxylic acid is a critical decision that influences the efficiency and success of the entire synthetic sequence. The ideal protecting group must be stable under the conditions of ketone reduction and fluorination, yet readily cleavable without affecting the fluorinated cyclobutane ring.

Protecting Group Strategies: A Comparative Analysis

The selection of a suitable protecting group is governed by the principle of orthogonality , which dictates that the protecting group should be removable under conditions that do not affect other functional groups within the molecule.[1][2] For the synthesis of this compound, several ester protecting groups are commonly considered.

The Methyl Ester Strategy

Methyl esters are one of the simplest and most common protecting groups for carboxylic acids.[3]

Rationale for Use: The primary advantage of the methyl ester is its ease of introduction and its general stability under neutral and mildly acidic or basic conditions.

Causality Behind Experimental Choices: While straightforward to implement, the deprotection of a methyl ester typically requires saponification with a strong base (e.g., NaOH or LiOH), which can be problematic in the final step.[3] The presence of a fluorine atom alpha to the carbonyl group in the cyclobutane ring could potentially lead to side reactions under harsh basic conditions. Therefore, while a viable option, careful control of the deprotection step is crucial.

Protocol 1: Protection of 3-Oxocyclobutanecarboxylic Acid as a Methyl Ester

  • Materials: 3-Oxocyclobutanecarboxylic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate, Dichloromethane, Magnesium sulfate.

  • Procedure:

    • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-oxocyclobutanecarboxylate.

Protocol 2: Deprotection of Methyl 3-Fluorocyclobutanecarboxylate

  • Materials: Methyl 3-fluorocyclobutanecarboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (1M).

  • Procedure:

    • Dissolve methyl 3-fluorocyclobutanecarboxylate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

The Benzyl Ester Strategy

Benzyl esters offer a significant advantage in that they can be removed under neutral conditions via catalytic hydrogenolysis.[2][4]

Rationale for Use: This deprotection method is particularly mild and avoids the use of strong acids or bases, which could potentially compromise the integrity of the fluorinated cyclobutane ring.

Causality Behind Experimental Choices: The benzyl ester is stable to the conditions required for the reduction of the ketone and the subsequent fluorination. The key advantage lies in the deprotection step. Hydrogenolysis is highly selective and unlikely to affect the C-F bond.

Protocol 3: Protection of 3-Oxocyclobutanecarboxylic Acid as a Benzyl Ester

  • Materials: 3-Oxocyclobutanecarboxylic acid, Benzyl bromide, Potassium carbonate, Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).

    • Stir the mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain benzyl 3-oxocyclobutanecarboxylate.

Protocol 4: Deprotection of Benzyl 3-Fluorocyclobutanecarboxylate via Hydrogenolysis

  • Materials: Benzyl 3-fluorocyclobutanecarboxylate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve benzyl 3-fluorocyclobutanecarboxylate (1.0 eq) in methanol.

    • Add 10% Pd/C (10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound.[1]

The tert-Butyl Ester Strategy

The tert-butyl (t-Bu) ester is another excellent choice, offering robust protection and clean, acid-catalyzed deprotection.[5][6]

Rationale for Use: The t-butyl ester is highly stable to a wide range of reagents, including nucleophiles and bases. Its removal under acidic conditions, typically with trifluoroacetic acid (TFA), is highly efficient and generates volatile byproducts (isobutylene and CO2).[5]

Causality Behind Experimental Choices: This strategy is orthogonal to many other protecting groups and the acidic deprotection is generally well-tolerated by the C-F bond. The formation of gaseous byproducts simplifies the work-up procedure.

Protocol 5: Protection of 3-Oxocyclobutanecarboxylic Acid as a tert-Butyl Ester

  • Materials: 3-Oxocyclobutanecarboxylic acid, Isobutylene, Dichloromethane (DCM), Sulfuric acid (concentrated).

  • Procedure:

    • Suspend 3-oxocyclobutanecarboxylic acid (1.0 eq) in DCM and cool to 0°C.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Bubble isobutylene gas through the solution for 1-2 hours while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to give tert-butyl 3-oxocyclobutanecarboxylate.

Protocol 6: Deprotection of tert-Butyl 3-Fluorocyclobutanecarboxylate

  • Materials: tert-Butyl 3-fluorocyclobutanecarboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve tert-butyl 3-fluorocyclobutanecarboxylate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (5-10 eq) and stir the mixture at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The crude this compound can be purified by recrystallization or chromatography.[5]

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic pathways for this compound utilizing different protecting group strategies.

Methyl_Ester_Strategy Start 3-Oxocyclobutanecarboxylic Acid Protected Methyl 3-Oxocyclobutanecarboxylate Start->Protected MeOH, H+ Reduced Methyl 3-Hydroxycyclobutanecarboxylate Protected->Reduced NaBH4 Fluorinated Methyl 3-Fluorocyclobutanecarboxylate Reduced->Fluorinated DAST Final This compound Fluorinated->Final LiOH, H2O/THF

Caption: Synthetic pathway using a methyl ester protecting group.

Benzyl_Ester_Strategy Start 3-Oxocyclobutanecarboxylic Acid Protected Benzyl 3-Oxocyclobutanecarboxylate Start->Protected BnBr, K2CO3 Reduced Benzyl 3-Hydroxycyclobutanecarboxylate Protected->Reduced NaBH4 Fluorinated Benzyl 3-Fluorocyclobutanecarboxylate Reduced->Fluorinated DAST Final This compound Fluorinated->Final H2, Pd/C

Caption: Synthetic pathway using a benzyl ester protecting group.

tButyl_Ester_Strategy Start 3-Oxocyclobutanecarboxylic Acid Protected tert-Butyl 3-Oxocyclobutanecarboxylate Start->Protected Isobutylene, H+ Reduced tert-Butyl 3-Hydroxycyclobutanecarboxylate Protected->Reduced NaBH4 Fluorinated tert-Butyl 3-Fluorocyclobutanecarboxylate Reduced->Fluorinated DAST Final This compound Fluorinated->Final TFA, DCM

Caption: Synthetic pathway using a t-butyl ester protecting group.

Data Summary

Protecting GroupProtection ConditionsDeprotection ConditionsKey AdvantagesPotential Issues
Methyl Ester MeOH, H+LiOH or NaOH, H₂O/THFSimple, readily available reagents.Harsh basic deprotection may cause side reactions.
Benzyl Ester BnBr, K₂CO₃, DMFH₂, Pd/CMild, neutral deprotection via hydrogenolysis.Catalyst may be sensitive to impurities.
tert-Butyl Ester Isobutylene, H+TFA, DCMHighly stable; clean, acidic deprotection with volatile byproducts.Requires handling of gaseous isobutylene or strong acid.

Conclusion

The synthesis of this compound is a multi-step process that critically relies on the strategic use of protecting groups for the carboxylic acid functionality. The choice between a methyl, benzyl, or tert-butyl ester depends on the specific requirements of the synthetic route and the tolerance of other functional groups to the deprotection conditions. The benzyl and tert-butyl ester strategies are often preferred due to their mild and orthogonal deprotection methods, which minimize the risk of side reactions and ensure the integrity of the final fluorinated product. By carefully selecting the protecting group and following robust protocols, researchers can efficiently access this valuable building block for the advancement of medicinal chemistry and drug discovery.

References

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection. [Link]

  • Nayak, M. K., & Chakraborti, A. K. (1998). PhSH-(Catalytic) KF as an Efficient Protocol for Chemoselective Ester O-Alkyl Cleavage under Non-hydrolytic Neutral Condition. Chemistry Letters, 27(3), 297–298.
  • SynArchive. (2024). Protection of Carboxylic acid by Ester. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

Sources

Chiral HPLC Separation of 3-Fluorocyclobutanecarboxylic Acid Enantiomers: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Fluorinated Building Blocks

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. 3-Fluorocyclobutanecarboxylic acid is a key chiral building block in the synthesis of a variety of pharmacologically active compounds. As with most chiral molecules, the individual enantiomers can exhibit markedly different physiological activities and toxicological profiles. Consequently, the ability to accurately separate and quantify these enantiomers is of paramount importance for researchers, scientists, and drug development professionals to ensure the safety, efficacy, and quality of new chemical entities.[1]

This comprehensive application note provides a detailed guide to the chiral High-Performance Liquid Chromatography (HPLC) separation of this compound enantiomers. It delves into the rationale behind chromatographic choices, offers step-by-step protocols, and presents a framework for method development and optimization.

Method Development: A Logic-Driven Approach

The successful chiral separation of this compound, a small, polar, and acidic molecule, hinges on selecting an appropriate Chiral Stationary Phase (CSP) and optimizing the mobile phase to exploit the subtle stereochemical differences between the enantiomers.

Chiral Stationary Phase (CSP) Selection: The Heart of the Separation

Given the acidic nature of the target analyte, two primary classes of CSPs are particularly well-suited for this application: anion-exchange and macrocyclic antibiotic-based phases.

  • Anion-Exchange CSPs: These phases, such as the quinine and quinidine-based CHIRALPAK® QN-AX and QD-AX, are specifically designed for the enantioselective separation of acidic compounds.[2] The separation mechanism relies on ionic interactions between the protonated tertiary amine of the chiral selector and the deprotonated carboxylic acid of the analyte.[3][4][5] This primary interaction is supplemented by a network of secondary interactions, including hydrogen bonding, dipole-dipole, and steric repulsion, which collectively contribute to chiral recognition.[3][4] The pseudo-enantiomeric nature of the QN-AX and QD-AX phases often results in a reversal of the elution order of the enantiomers, providing a powerful tool for peak identification and confirmation.

  • Macrocyclic Antibiotic CSPs: CSPs based on macrocyclic glycopeptides, such as Teicoplanin (e.g., Astec® CHIROBIOTIC® T), offer a multimodal separation mechanism.[6][7] These complex structures present a variety of interaction sites, including hydrophobic pockets, hydroxyl groups, and ionizable amino and carboxyl functions.[8][9] This versatility makes them highly effective for the separation of polar and ionizable compounds like amino acids and carboxylic acids.[6][10] The teicoplanin aglycone, which lacks the sugar moieties, can sometimes offer enhanced selectivity for acidic compounds by reducing non-polar interactions that may hinder resolution.[10][11]

Mobile Phase Optimization: Fine-Tuning the Interaction

The composition of the mobile phase plays a critical role in modulating the interactions between the analyte and the CSP. For the selected CSPs, a polar organic mobile phase is generally the most effective.

  • Solvent System: A typical starting point is a mixture of a polar organic solvent, such as methanol or acetonitrile, with acidic and basic additives to control the ionization states of both the analyte and the chiral selector.[5] Methanol is often a good initial choice due to its ability to engage in hydrogen bonding.

  • Additives for Ionization Control: The inclusion of a weak acid (e.g., acetic acid, formic acid) and a weak base or its salt (e.g., ammonium acetate) is crucial for achieving retention and selectivity on anion-exchange CSPs.[5] These additives create a buffered system that ensures the analyte is in its anionic form and the chiral selector is in its cationic form, facilitating the primary ion-exchange interaction.[3]

Detection Strategy for a Non-Chromophoric Analyte

This compound lacks a strong chromophore, making direct UV detection challenging at low concentrations. Two primary strategies can be employed to overcome this limitation:

  • Pre-column Derivatization: The carboxylic acid moiety can be reacted with a chiral or achiral derivatizing agent that introduces a chromophore or fluorophore.[12][13] For instance, derivatization with a reagent like 3-bromoacetylcoumarin can yield a highly fluorescent product, significantly enhancing detection sensitivity.[12][13] However, this approach adds a step to the workflow and requires careful validation to ensure complete and non-racemizing derivatization.

  • Mass Spectrometric (MS) Detection: A more direct and increasingly common approach is the use of a mass spectrometer as the detector. The mobile phases used for anion-exchange and macrocyclic antibiotic CSPs are often compatible with electrospray ionization (ESI) MS, especially when volatile buffers like ammonium acetate or formate are used. MS detection offers high sensitivity and selectivity, and provides mass confirmation of the analyte peaks.

Experimental Protocols

The following protocols provide a starting point for the chiral separation of this compound enantiomers. Optimization of these conditions may be necessary to achieve the desired resolution and analysis time.

Protocol 1: Separation on an Anion-Exchange CSP

This protocol is based on the well-established methodology for separating acidic compounds on quinine-based CSPs.

Materials and Equipment:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven

  • Detector: UV-Vis or Mass Spectrometer

  • Chiral Column: CHIRALPAK® QD-AX (or QN-AX), 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Methanol with 0.3% Acetic Acid and 0.15% Ammonium Acetate

  • Sample: Racemic this compound (1 mg/mL in Methanol)

Chromatographic Conditions:

ParameterValue
Column CHIRALPAK® QD-AX, 5 µm, 4.6 x 150 mm
Mobile Phase Isocratic: Methanol / Acetic Acid / Ammonium Acetate (see above)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection MS (ESI-) or UV (if derivatized)

Procedure:

  • Prepare the mobile phase by mixing the components thoroughly and degassing.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes).

  • Inject the sample solution.

  • Monitor the chromatogram for the elution of the two enantiomers.

Expected Results:

Baseline or near-baseline separation of the two enantiomers is expected. The elution order will be reversed if a CHIRALPAK® QN-AX column is used under the same conditions.

Protocol 2: Separation on a Macrocyclic Antibiotic CSP

This protocol utilizes a Teicoplanin-based CSP, which offers a different selectivity profile.

Materials and Equipment:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven

  • Detector: UV-Vis or Mass Spectrometer

  • Chiral Column: Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01 v/v/v)

  • Sample: Racemic this compound (1 mg/mL in Methanol)

Chromatographic Conditions:

ParameterValue
Column Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic: Methanol / Acetic Acid / Triethylamine
Flow Rate 0.7 mL/min
Column Temperature 20 °C
Injection Volume 10 µL
Detection MS (ESI-) or UV (if derivatized)

Procedure:

  • Prepare the mobile phase and degas.

  • Equilibrate the column until a stable baseline is observed.

  • Inject the sample.

  • Analyze the resulting chromatogram.

Expected Results:

This method should also provide resolution of the enantiomers. The retention times and selectivity may differ significantly from the anion-exchange method, offering a complementary separation approach.

Visualizing the Workflow

A systematic approach to method development is crucial for efficiently achieving optimal chiral separation.

Caption: Chiral HPLC method development workflow.

Data Interpretation and System Suitability

For a robust and reliable chiral separation method, it is essential to evaluate the following parameters:

ParameterSymbolFormulaSignificance
Retention Factor k(tR - t0) / t0Measures the retention of an analyte on the column.
Selectivity Factor αk2 / k1Indicates the separation between the two enantiomers. An α > 1 is required for separation.
Resolution Rs2(tR2 - tR1) / (w1 + w2)Quantifies the degree of separation between two peaks. Rs ≥ 1.5 indicates baseline separation.
Tailing Factor TW0.05 / (2f)Measures peak symmetry. A value close to 1 is ideal.

Here, tR is the retention time, t0 is the void time, k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively, and w is the peak width at the base. W0.05 is the peak width at 5% of the peak height, and f is the distance from the peak maximum to the leading edge of the peak at 5% height.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No Separation (α = 1) - Inappropriate CSP- Incorrect mobile phase composition- Screen different CSPs (e.g., switch from anion-exchange to macrocyclic antibiotic)- Adjust mobile phase additives (acid/base concentration)
Poor Resolution (Rs < 1.5) - Low selectivity (α is close to 1)- Poor column efficiency- Optimize mobile phase composition and temperature to increase α- Use a longer column or a column with smaller particles- Reduce flow rate
Broad or Tailing Peaks - Secondary interactions with the stationary phase- Sample overload- Adjust mobile phase additives- Ensure sample is fully dissolved in the mobile phase- Reduce injection volume or sample concentration
Irreproducible Retention Times - Inadequate column equilibration- Mobile phase instability- Temperature fluctuations- Increase column equilibration time- Prepare fresh mobile phase daily- Use a column oven for precise temperature control

Conclusion

The successful chiral separation of this compound is readily achievable through a systematic method development approach. By selecting an appropriate chiral stationary phase, such as an anion-exchange or macrocyclic antibiotic-based column, and carefully optimizing the polar organic mobile phase, baseline resolution of the enantiomers can be attained. The choice of a suitable detection method, with mass spectrometry being a highly effective option for this non-chromophoric analyte, is also critical for accurate quantification. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable methods for the chiral analysis of this important fluorinated building block, thereby ensuring the stereochemical integrity of their research and development efforts.

References

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Lajin, B., & Hartleb, K. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1633, 461575. Available at: [Link]

  • Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409–417. Available at: [Link]

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® QN-AX and CHIRALPAK QD-AX. Retrieved from [Link]

  • Daicel. (n.d.). chiralpak® qn-ax. Retrieved from [Link]

  • Peter, A., Aranyi, A., & Forgacs, E. (2007). Enantioseparation of Stereoisomers of Different Analytes on Teicoplanin, its Analogs and Ristocetin A-Based CSPs. Current Pharmaceutical Analysis, 3(4), 253-270. Available at: [Link]

  • Berthod, A., Chen, X., Kullman, J. P., Armstrong, D. W., Gasparrini, F., D'Acquarica, I., ... & Carotti, A. (2000). Role of the Carbohydrate Moieties in Chiral Recognition on Teicoplanin-based LC Stationary Phases. Analytical Chemistry, 72(8), 1767-1780. Available at: [Link]

  • Hroboňová, K., Lehotay, J., & Čižmárik, J. (2016). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. Nova Biotechnologica et Chimica, 15(1), 11-20. Available at: [Link]

  • Lehotay, J., Hroboňová, K., & Čižmárik, J. (2006). [Effect of saccharides in the teicoplanin stationary phase on the separation of enantiomers of the phenylcarbamic type using HPLC]. Ceska a Slovenska Farmacie, 55(4), 175-179. Available at: [Link]

  • ResearchGate. (2021). Chiral Separation of Phospine-Containing alpha-Amino Acid Derivatives Using Two Complementary Cellulosic Stationary Phases in Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Retrieved from [Link]

  • ResearchGate. (2019). Chiral Separations Using Marfey's Reagent. Retrieved from [Link]

  • Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry, 400(10), 3487-3495. Available at: [Link]

  • Goodman, M. M., et al. (1998). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 39(5), 850-856. Available at: [Link]

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Esquenazi, Y., et al. (2018). Fluciclovine, Anti-1-Amino-3-[18F]-Fluorocyclobutane-1-Carboxylic Acid: A Novel Radiotracer for Meningioma. World Neurosurgery, 118, e1039-e1043. Available at: [Link]

  • Szabó, Z., et al. (2014). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 19(12), 20936-20967. Available at: [Link]

  • ResearchGate. (n.d.). Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparation of stereoisomers of different analytes on teicoplanin.... Retrieved from [Link]

  • HPLC-MART. (n.d.). CHIRALPAK QD-AX. Retrieved from [Link]

  • Daicel. (n.d.). chiralpak® qn-ax. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • HPLC-MART. (n.d.). CHIRALPAK QD-AX. Retrieved from [Link]

  • PubMed. (2006). [Effect of saccharides in the teicoplanin stationary phase on the separation of enantiomers of the phenylcarbamic type using HPLC]. Retrieved from [Link]

Sources

Derivatization Protocols for the GC-MS Analysis of 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GC-2026-FCBA

Abstract & Scope

This technical guide outlines the validated methodologies for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Fluorocyclobutanecarboxylic acid (3-FCBA). As a critical fluorinated building block in medicinal chemistry, 3-FCBA presents specific analytical challenges due to its high polarity, thermal instability of the carboxylic moiety, and the steric strain of the cyclobutane ring.

This note details two distinct derivatization strategies:

  • Silylation (BSTFA): For rapid screening and high-throughput qualitative analysis.

  • Methylation (BF3-Methanol): For robust, highly stable quantitative profiling.

Chemical Context & Analytical Challenge

The Analyte

3-FCBA (C₅H₇FO₂) is a small, polar molecule containing a strained cyclobutane ring and a secondary fluorine substituent.

  • Molecular Weight: 118.11 g/mol

  • pKa: ~4.5 (Predicted)

  • Boiling Point: Predicted >200°C (with decomposition)

The Problem: Why Derivatize?

Direct injection of carboxylic acids into a GC-MS system is contraindicated for three reasons:

  • Hydrogen Bonding: The free hydroxyl group (-OH) forms intermolecular hydrogen bonds, leading to peak tailing and adsorption on the inlet liner and column stationary phase.

  • Thermal Instability: The strained cyclobutane ring, combined with the carboxylic acid function, increases susceptibility to decarboxylation or ring-opening reactions at high injector temperatures.

  • Volatility: The underivatized acid has low vapor pressure, requiring excessive thermal energy for volatilization.

The Solution: Chemical Modification

We employ derivatization to replace the active acidic hydrogen with a non-polar moiety.[1]

MethodReagentDerivative FormedMechanismPrimary Use Case
A. Silylation BSTFA + 1% TMCSTMS EsterNucleophilic Substitution (

-Si)
Rapid Screening, Impurity Profiling
B. Methylation BF

-Methanol
Methyl EsterAcid-Catalyzed Fischer EsterificationPrecise Quantitation, Stability Studies

Protocol A: Rapid Silylation (BSTFA)

Best for: Quick purity checks, dry samples, and identifying unknown impurities. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Mechanistic Insight

BSTFA acts as a powerful silyl donor. The addition of 1% TMCS acts as a catalyst, increasing the silyl donor power of the mixture to ensure the sterically hindered carboxylic acid (adjacent to the cyclobutane ring) is fully derivatized.

  • Reaction:

    
    
    
Step-by-Step Procedure
  • Sample Preparation: Weigh ~1-2 mg of 3-FCBA into a dry 1.5 mL GC autosampler vial.

  • Solvent Addition: Add 500 µL of anhydrous Pyridine. (Pyridine acts as an acid scavenger and solvent).

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

  • Inerting: Flush the vial headspace with dry Nitrogen (

    
    ) for 5 seconds and cap immediately with a PTFE-lined crimp cap.
    
  • Reaction: Vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a dry block heater.

    • Note: Do not exceed 70°C to avoid potential thermal degradation of the fluorinated ring.

  • Analysis: Cool to room temperature. Inject directly into the GC-MS.

Workflow Diagram (Silylation)

SilylationWorkflow Start Solid 3-FCBA (1-2 mg) Solvent Add 500µL Anhydrous Pyridine Start->Solvent Reagent Add 100µL BSTFA + 1% TMCS Solvent->Reagent Reaction Heat @ 60°C 30 Minutes Reagent->Reaction N2 Flush Inject GC-MS Injection (TMS Ester) Reaction->Inject Cool to RT

Figure 1: Rapid Silylation Workflow using BSTFA. Critical control point is moisture exclusion.

Protocol B: Robust Methylation (BF3-Methanol)

Best for: Quantitative analysis, batch release testing, and samples containing moisture. Reagent: Boron Trifluoride (


) in Methanol (10-14% w/v).
Mechanistic Insight

This is a Fischer esterification.


 acts as a Lewis acid catalyst, activating the carbonyl carbon for nucleophilic attack by methanol. This method forms the Methyl 3-fluorocyclobutanecarboxylate , which is highly stable and does not hydrolyze upon exposure to atmospheric moisture.
Step-by-Step Procedure
  • Dissolution: Dissolve ~5 mg of 3-FCBA in 1 mL of Methanol in a reaction vial.

  • Catalyst Addition: Add 1 mL of

    
    -Methanol (14%) reagent.
    
  • Reaction: Cap tightly. Heat at 60°C for 15 minutes .

    • Caution: Extended heating >30 mins or >70°C may cause ring opening of the cyclobutane moiety.

  • Quenching (Critical): Cool the vial. Add 1 mL of Saturated Sodium Bicarbonate (

    
    ) solution. This neutralizes the acid and prevents column damage.
    
  • Extraction: Add 1 mL of Hexane (containing Internal Standard, e.g., Methyl Benzoate).

  • Phase Separation: Vortex vigorously for 1 minute. Allow layers to separate (or centrifuge at 2000 rpm for 2 mins).

  • Transfer: Transfer the Top (Hexane) layer to a GC vial containing anhydrous

    
     (to dry the solvent).
    
  • Analysis: Inject the dry hexane layer.[2]

Workflow Diagram (Methylation)

MethylationWorkflow Sample 3-FCBA Sample In Methanol React Add BF3-MeOH Heat 60°C, 15 min Sample->React Quench Quench: Add Sat. NaHCO3 React->Quench Cool Extract Extraction: Add Hexane + ISTD Quench->Extract Separate Phase Separation (Vortex/Centrifuge) Extract->Separate Dry Dry Organic Layer (Na2SO4) Separate->Dry Top Layer Inject Inject Hexane Layer (Methyl Ester) Dry->Inject

Figure 2: Methylation Workflow. The biphasic extraction ensures the removal of acidic catalyst prior to injection.

GC-MS Method Parameters

To ensure separation of the volatile ester from the solvent front and potential isomers, use the following validated parameters.

ParameterSettingRationale
Column DB-5ms (or equivalent) 30m x 0.25mm x 0.25µmLow bleed, standard non-polar phase suitable for esters.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard optimal linear velocity.
Inlet Split (20:1) @ 250°CHigh split prevents column overload; 250°C ensures rapid volatilization.
Oven Program 40°C (hold 2 min)

15°C/min

280°C (hold 3 min)
Low initial temp is critical to focus the volatile ester (Methyl ester bp ~130-140°C).
Transfer Line 280°CPrevents condensation between GC and MS.
Ion Source EI (70 eV) @ 230°CStandard ionization energy.
Scan Range 40 - 350 m/zSufficient to capture molecular ion and fragments; avoid <40 to exclude air/solvent.

Data Analysis & Quality Control

Predicted Mass Spectra (EI Fragmentation)

Identification relies on characteristic fragmentation patterns.

Methyl 3-Fluorocyclobutanecarboxylate (MW ~132):

  • Molecular Ion (

    
    ):  m/z 132 (Likely weak intensity).
    
  • Base Peak: m/z 73 (

    
     equivalent or ring fragment) or m/z 59 (
    
    
    
    ).
  • Loss of Fluorine:

    
     (m/z 113).
    
  • Loss of Methoxy:

    
     (m/z 101).
    

TMS 3-Fluorocyclobutanecarboxylate (MW ~190):

  • Molecular Ion (

    
    ):  m/z 190.
    
  • Trimethylsilyl cation: m/z 73 (Dominant/Base Peak).

  • 
    :  m/z 175 (Loss of methyl from TMS).
    
System Suitability Criteria
  • Tailing Factor: < 1.2 (for the ester peak). If > 1.2, check inlet liner deactivation or moisture contamination (for TMS method).

  • Resolution: Baseline separation from solvent front.

  • Linearity:

    
     over the range of 10 - 500 µg/mL.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peak (TMS Method) Moisture in sample/solvent.Dry sample thoroughly; use fresh anhydrous pyridine; ensure BSTFA is not hydrolyzed (should be clear, not cloudy).
Extra Peaks (Methylation) Incomplete reaction or ring opening.Reduce reaction time to 10 mins. Ensure temperature does not exceed 60°C.
Tailing Peaks Active sites in liner.[3]Replace inlet liner with deactivated wool. Trim column 10cm.
Ghost Peaks Septum bleed or vial contamination.Use PTFE-lined septa. Bake out column.

References

  • Agilent Technologies. (2022). GC/MS Analysis of Carboxylic Acids using BSTFA. Retrieved from [Link]

  • Phenomenex. (2021).[3][4] Guide to GC Derivatization: Silylation vs. Alkylation. Retrieved from [Link]

  • PubChem. (2024).[5][6] Compound Summary: this compound.[6][7] National Library of Medicine. Retrieved from [Link]

  • Chernykh, A. V., et al. (2015).[2][8] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry.[8] (Context on stability of the 3-fluorocyclobutane core). Retrieved from [Link]

Sources

Strategic Deployment of 3-Fluorocyclobutanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3-Fluorocyclobutanecarboxylic Acid in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the toolkit of modern medicinal chemistry, This compound (3-FCBA) represents a high-value bioisostere used to modulate physicochemical properties without significantly altering steric bulk. Unlike flexible alkyl chains or planar aromatic rings, the 3-fluorocyclobutane moiety offers a unique combination of conformational restriction , dipole orientation , and metabolic stability .

This guide details the strategic application of 3-FCBA, focusing on its role in lowering pKa, blocking metabolic soft spots, and serving as a rigid linker. It includes a validated synthetic protocol for the building block and a case study on its most successful application, the PET tracer Fluciclovine.

Physicochemical Profiling & Design Rationale

The "Fluorine Effect" on Cyclobutane

The introduction of a fluorine atom at the 3-position of a cyclobutane ring induces profound electronic and conformational changes compared to the des-fluoro or unsubstituted analogs.

PropertyEffect of 3-Fluoro SubstitutionMedicinal Chemistry Implication
Acid Strength (pKa) Acidification (~0.8 - 1.0 log units) The electron-withdrawing inductive effect (-I) lowers the pKa of the carboxylic acid (from ~4.8 to ~3.9-4.0). This increases the fraction of ionized species at physiological pH, potentially reducing passive permeability but improving solubility.
Lipophilicity (LogD) Modulation (Isomer Dependent) Trans-isomers generally exhibit higher lipophilicity than cis-isomers due to the cancellation of dipoles. The C-F bond adds lipophilicity compared to C-H but lowers it compared to C-Cl or C-Br.
Conformation Ring Pucker Control The cyclobutane ring is not planar; it exists in a "puckered" conformation (~25-35°). Fluorine prefers the equatorial position to minimize 1,3-diaxial repulsion, locking the conformation and directing the vector of attached substituents.
Metabolic Stability Blockade The C-F bond (105 kcal/mol) is metabolically inert. Placing fluorine at the 3-position blocks oxidative metabolism (hydroxylation) that typically occurs at the methylene carbons of cyclobutane or cyclopentane rings.
Structural Bioisosterism

3-FCBA is frequently employed as a bioisostere for:

  • Cyclopentanecarboxylic acid: Reduced ring size lowers lipophilicity (LogP).

  • Proline/Pyrrolidine: Mimics the turn geometry of proline without the nitrogen center.

  • Linear Alkyl Spacers: Provides a rigidified spacer with a defined distance (~4-5 Å) between the acid and the 3-position substituent.

Decision Framework: When to Use 3-FCBA

The following decision tree illustrates the logical flow for selecting 3-FCBA during hit-to-lead optimization.

decision_tree Start Hit Compound Optimization Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Issue_Sol Issue: Poor Solubility? Start->Issue_Sol Issue_Potency Issue: Low Potency/Selectivity? Start->Issue_Potency Metab_Check Is metabolism at aliphatic ring? Issue_Metab->Metab_Check Yes Sol_Check Can we lower pKa to increase ionization? Issue_Sol->Sol_Check Yes Conf_Check Is the vector sub-optimal? Issue_Potency->Conf_Check Yes Apply_FCBA Apply 3-FCBA Moiety Metab_Check->Apply_FCBA Yes (Block C-H oxidation) Alt_Strat Consider other isosteres (Oxetane, Spirocycles) Metab_Check->Alt_Strat No Sol_Check->Apply_FCBA Yes (Inductive Acidification) Sol_Check->Alt_Strat No Conf_Check->Apply_FCBA Yes (Rigidify Vector) Conf_Check->Alt_Strat No

Figure 1: Decision matrix for incorporating the 3-fluorocyclobutane moiety into drug candidates.

Validated Synthetic Protocol: Preparation of 3-FCBA

While 3-FCBA is commercially available, custom synthesis is often required to access specific stereoisomers or isotopologues (e.g., for PET precursors). The following protocol describes the synthesis from 3-oxocyclobutanecarboxylic acid .

Reaction Scheme
  • Reduction: 3-Oxocyclobutanecarboxylic acid → 3-Hydroxycyclobutanecarboxylic acid.

  • Fluorination: 3-Hydroxycyclobutanecarboxylic acid → this compound (using Deoxo-Fluor or DAST).

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Starting Material: 3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1).

  • Reductant: Sodium Borohydride (NaBH4).

  • Fluorinating Agent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or Diethylaminosulfur trifluoride (DAST). Note: Deoxo-Fluor is thermally more stable than DAST.

  • Solvents: Methanol (MeOH), Dichloromethane (DCM, anhydrous).

Step-by-Step Methodology
Step 1: Reduction to 3-Hydroxycyclobutanecarboxylic Acid
  • Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in MeOH (0.5 M concentration) and cool to 0 °C in an ice bath.

  • Addition: Slowly add NaBH4 (1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (stain with KMnO4).

  • Quench: Acidify to pH ~2 with 1N HCl.

  • Extraction: Extract with EtOAc (3x). Dry combined organics over MgSO4, filter, and concentrate in vacuo.

  • Yield: Expect quantitative yield of the alcohol as a mixture of cis/trans isomers (typically ~3:1 favoring cis).

Step 2: Nucleophilic Fluorination (The Critical Step)

Critical Control Point: Direct fluorination of the hydroxy acid can lead to polymerization. It is recommended to protect the acid as an ester (e.g., methyl ester) before fluorination, then hydrolyze. This protocol assumes the methyl ester intermediate.

  • Esterification (Pre-step): Treat the hydroxy acid with MeOH/H2SO4 (cat.) at reflux for 4 hours. Isolate the methyl 3-hydroxycyclobutanecarboxylate.

  • Setup: Dissolve methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous DCM under Argon/Nitrogen atmosphere. Cool to -78 °C.

  • Fluorination: Add Deoxo-Fluor (1.5 eq) dropwise. Note: Maintain low temperature to suppress elimination to the cyclobutene.

  • Warming: Allow the reaction to warm slowly to RT overnight.

  • Quench: Pour the reaction mixture into saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.

  • Purification: Extract with DCM. Purify by flash column chromatography (Hexanes/EtOAc). The fluorine inversion (SN2) will convert cis-alcohol to trans-fluoride and vice versa.

  • Hydrolysis: Dissolve the fluorinated ester in THF/Water (1:1), add LiOH (2.0 eq), and stir at RT for 2 hours. Acidify and extract to obtain This compound .

Case Study: Fluciclovine (Axumin®)

Fluciclovine (anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid) is the definitive example of this moiety's utility.

  • Mechanism: It is a synthetic amino acid transported by LAT1 and ASCT2 transporters, which are upregulated in prostate and glioma cancer cells.

  • Role of Fluorine:

    • Metabolic Stability: The 3-fluoro group prevents metabolism, allowing the tracer to accumulate in cells without being incorporated into proteins.

    • Transport Affinity: The specific trans (anti) stereochemistry, locked by the cyclobutane ring, perfectly mimics the spatial requirements of the amino acid transporters.

    • Labeling: Provides the site for 18F attachment for PET imaging.

fluciclovine_pathway Precursor Cyclobutane Precursor (Leaving Group at C3) Fluorination 18F-Fluorination (SN2 Inversion) Precursor->Fluorination K[18F]F / Kryptofix Deprotection Acid Hydrolysis (Remove Protecting Groups) Fluorination->Deprotection HCl / Heat Fluciclovine Fluciclovine (18F-FACBC) (Active Tracer) Deprotection->Fluciclovine Uptake Tumor Cell Uptake (LAT1/ASCT2) Fluciclovine->Uptake In Vivo

Figure 2: Synthesis and mechanism of action for the 3-fluorocyclobutane-based tracer Fluciclovine.

References

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Source: ResearchGate.[1] URL:[Link]

  • Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC). Source: NCBI Bookshelf (Molecular Imaging and Contrast Agent Database). URL:[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Source: PubMed (JACS Au). URL:[Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. (Cited for general fluorine physicochemical principles). Source: PubMed. URL:[Link]

  • 3-Fluorocyclobutane-1,1-dicarboxylic acid (Compound Summary). Source: PubChem.[2] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fluorination of Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Side Reactions in Cyclobutane Functionalization

Introduction: The "Fragile" Four-Membered Ring

Welcome to the technical support hub for cyclobutane functionalization. If you are here, you likely encountered a "failed" reaction where your isolated yield is low, or your NMR shows a complex mixture of olefins and ring-opened byproducts.

The Core Problem: Cyclobutane possesses significant ring strain (~26.3 kcal/mol). Unlike cyclohexane, it does not have a stress-free chair conformation. Consequently, any reaction pathway involving high-energy intermediates (carbocations or unstable radicals) often relieves this strain through ring opening, ring contraction, or elimination , rather than the desired substitution.

This guide treats your experiment as a "Support Ticket," diagnosing specific failure modes and prescribing mechanically grounded solutions.

Module 1: Diagnostic Troubleshooting (The "Tickets")
Ticket #01: "I used DAST on a cyclobutanol and the ring scrambled."

Symptom: You attempted deoxyfluorination of a cyclobutanol (e.g., with DAST or Deoxo-Fluor) but isolated a mixture of cyclopropyl-methyl fluorides, homoallylic fluorides, and olefins.

Root Cause: The Winstein Cation Spectrum This is the most common failure mode. Deoxyfluorination activates the alcohol (converting –OH to a leaving group), generating a transient carbocation. In cyclobutane systems, the cyclobutyl cation is non-classical; it exists in rapid equilibrium with the cyclopropylcarbinyl cation and the homoallyl cation .

  • Mechanism: The strain release drives the rearrangement. The fluoride ion attacks the rearranged cations, leading to a mixture of structural isomers.

  • Secondary Issue: DAST releases HF as a byproduct, which is highly acidic and promotes further acid-catalyzed rearrangement or elimination.

Solution Protocol:

  • Stop using DAST/Deoxo-Fluor for sensitive cyclobutanols. The acidic environment is fatal to the scaffold.

  • Switch to "Basic" or "Buffered" Reagents:

    • PhenoFluor / AlkylFluor (Ritter Reagents): These operate via a concerted

      
      -like mechanism or tight ion pairs that suppress free carbocation formation [1].
      
    • PyFluor (Doyle Reagent): Requires a base (DBU/MTBD) and is far less prone to elimination or rearrangement [2].

    • PBSF/TBAT: Uses a hypervalent silicon intermediate to deliver fluoride nucleophilically without generating acidic HF.

Ticket #02: "My product is a cyclobutene (Elimination), not a fluoride."

Symptom: The mass spec shows [M-HF] peaks (loss of 20 mass units from expected product), and NMR shows vinylic protons.

Root Cause: E1/E2 Competition Fluoride is a base. In sterically constrained rings like cyclobutane, the trajectory for


 backside attack is often hindered (puckered conformation). If the nucleophile cannot access the 

orbital easily, it acts as a base, abstracting a

-proton to form a cyclobutene.

Solution Protocol:

  • Temperature Control: Elimination is entropically favored. Lower your reaction temperature to -78 °C or -40 °C.

  • Reagent Switch: Use XtalFluor-E or XtalFluor-M .[1] These reagents do not release free fluoride ions as readily as DAST; they form a dialkylamino-difluorosulfinium cation. When used with a promoter like

    
    , the basicity is modulated [3].
    
Ticket #03: "Radical fluorination blew open the ring."

Symptom: During photoredox or decarboxylative fluorination (e.g., Ag-catalyzed Hunsdiecker), you isolated linear aliphatic chains.

Root Cause:


-Scission 
Cyclobutyl radicals are prone to 

-scission (ring opening) to relieve strain, especially if the resulting linear radical is stabilized (e.g., benzylic or allylic).

Solution Protocol:

  • Increase Fluorine Transfer Rate: You need a "fast" fluorine source that traps the cyclobutyl radical before it has time to open. Selectfluor is generally faster than NFSI.

  • Avoid High Temperatures: Thermal decarboxylation (Ag/Heat) often provides enough energy to surmount the activation barrier for ring opening. Switch to Photoredox Decarboxylation (Ir/Ru catalysts) which proceeds at room temperature.

Module 2: Visualizing the Failure Pathways

The following diagram illustrates the "Danger Zone" of cyclobutane fluorination—specifically the cation rearrangement pathways that occur during deoxyfluorination.

Cyclobutane_Rearrangement Start Cyclobutanol (Substrate) Activation Activated Intermediate (Leaving Group Attached) Start->Activation Deoxyfluorination Reagent Cation_Cyclobutyl Cyclobutyl Cation (Unstable) Activation->Cation_Cyclobutyl Ionization (-LG) Cation_Cyclopropyl Cyclopropylcarbinyl Cation Cation_Cyclobutyl->Cation_Cyclopropyl Ring Contraction (Fast) Prod_Desired Fluorocyclobutane (Target) Cation_Cyclobutyl->Prod_Desired F- Trapping Prod_Elim Cyclobutene (Elimination) Cation_Cyclobutyl->Prod_Elim -H+ (Elimination) Cation_Homoallyl Homoallyl Cation Cation_Cyclopropyl->Cation_Homoallyl Ring Opening Prod_Contracted Cyclopropylmethyl Fluoride Cation_Cyclopropyl->Prod_Contracted F- Trapping Prod_Open Homoallyl Fluoride (Linear) Cation_Homoallyl->Prod_Open F- Trapping

Caption: The "Winstein Spectrum" of cationic intermediates. Rapid equilibrium between the cyclobutyl, cyclopropylcarbinyl, and homoallyl cations leads to structural scrambling before fluoride trapping.

Module 3: Reagent Selection Matrix

Use this table to select the correct reagent based on your substrate's risk profile.

ReagentPrimary MechanismElimination RiskRearrangement RiskBest Use Case
DAST / Deoxo-Fluor

/ Ion-pair
High Very High Simple, unstrained primary alcohols only. Avoid for cyclobutanols.
XtalFluor-E/M

-like (w/ promoter)
ModerateModerateGeneral purpose; safer handling than DAST.
PhenoFluor / AlkylFluor Concerted DisplacementLow Low Gold Standard for late-stage cyclobutanol fluorination [1].
PyFluor

LowLowCost-effective alternative to PhenoFluor; requires DBU [2].
PBSF + TBAT Nucleophilic AttackLowLowSubstrates sensitive to any acidic species.
Module 4: Recommended Protocol (SOP)

Workflow: Deoxyfluorination of a 3-Substituted Cyclobutanol using PhenoFluor This protocol minimizes rearrangement by avoiding the formation of a free carbocation.

Materials:

  • Substrate: 3-substituted cyclobutanol (1.0 equiv)

  • Reagent: PhenoFluor (N,N'-1,3-bis(2,6-diisopropylphenyl)imidazolium fluoride) (1.2 equiv)

  • Solvent: Toluene (Anhydrous - Critical)

  • Additives: None (Base-free) or

    
     (if using AlkylFluor variant)
    

Step-by-Step:

  • Preparation: In a glovebox or under strict

    
     atmosphere, charge a reaction vial with the cyclobutanol substrate.
    
  • Reagent Addition: Add PhenoFluor solid. Note: PhenoFluor is hydrolytically unstable; handle rapidly.

  • Solvent: Add anhydrous Toluene (

    
     concentration). Toluene is non-polar, which destabilizes ionic intermediates (carbocations), forcing the reaction through a concerted pathway.
    
  • Heating: Seal the vial and heat to 80 °C .

    • Why Heat? Unlike DAST (which explodes), PhenoFluor is thermally stable.[2] The heat is required to overcome the activation energy of the

      
       bond cleavage in the concerted transition state.
      
  • Monitoring: Monitor by

    
     NMR. Look for the doublet of multiplets around 
    
    
    
    to
    
    
    ppm (typical for cyclobutyl-F).
    • Stop Point: If you see signals appearing at

      
       to 
      
      
      
      ppm, this likely indicates ring-opened primary fluorides. Stop heating immediately.
  • Workup: Cool to RT. Dilute with

    
    , filter through a small pad of silica to remove imidazolium salts, and concentrate.
    
Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Selectfluor to fluorinate cyclobutane directly via C-H activation? A: Yes, but proceed with caution. Direct C-H fluorination usually targets the most electron-rich bond. In cyclobutane, the ring strain weakens the C-C bonds. Radical abstraction of a Hydrogen atom generates a cyclobutyl radical. If the reaction temperature is >60°C, the ring will open to a linear alkene. Recommendation: Use decatungstate photocatalysis (TBADT) at room temperature to generate the radical gently.

Q: Why does my cyclobutane ring contract to a cyclopropane? A: This is the "Cyclopropylcarbinyl" trap. If your reaction passes through a cation, the cyclopropylmethyl cation is often thermodynamically more stable (or kinetically accessible) than the cyclobutyl cation due to orbital overlap (bisected conformation). You must avoid conditions that allow full ionization (


).

Q: Is there a way to fix the "Elimination" problem without changing reagents? A: Sometimes. Try changing the solvent to Dichloromethane (DCM) or Ether . Avoid polar aprotic solvents like DMF or DMSO, which solvate cations well and leave the fluoride "naked" and more basic, promoting elimination.

References
  • PhenoFluor Mechanism & Selectivity: Fujimoto, T., & Ritter, T. (2015). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(8), 1041–1044.[3]

  • PyFluor Development: Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[2] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[2][4] Journal of the American Chemical Society, 137(30), 9571–9574.

  • XtalFluor Reagents: L’Heureux, A., et al. (2010).[1] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411.

  • Cyclobutane Ring Strain & Reactivity: Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322.

Sources

Technical Support Center: Optimizing Reaction Yield for 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-Fluorocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

General Synthesis Strategies
Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for obtaining this compound, each with its own set of advantages and challenges.

  • Route 1: Malonate Ester Synthesis. This classical approach involves the reaction of diethyl malonate with 1,3-dibromopropane to form the cyclobutane ring, followed by functional group manipulations to introduce the fluorine and carboxylic acid moieties.[1] This method is often favored for its use of readily available starting materials.

  • Route 2: Synthesis from Cyclobutanone. An alternative strategy begins with cyclobutanone, which undergoes a series of reactions to introduce the necessary functional groups.[2] This can offer a more direct path to the fluorinated target molecule.

  • Route 3: From a Pre-fluorinated Intermediate. Another approach starts with a pre-fluorinated intermediate like diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate. This intermediate is then hydrolyzed and decarboxylated to yield the final product.[3][4]

Troubleshooting Low Yields
Q2: My overall yield is low when synthesizing from diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate. What are the likely causes and how can I improve it?

A2: Low yields in this multi-step synthesis can arise from inefficiencies in the hydrolysis or decarboxylation steps.

Troubleshooting Steps:

  • Incomplete Hydrolysis: The hydrolysis of the diisopropyl ester to the dicarboxylic acid is a critical step.[3]

    • Cause: Insufficient base, reaction time, or temperature can lead to incomplete hydrolysis.

    • Solution: Ensure a sufficient excess of a strong base like NaOH is used. Monitor the reaction progress using TLC or LC-MS to confirm the complete consumption of the starting material. If the reaction stalls, consider increasing the temperature or reaction time.

  • Inefficient Decarboxylation: The decarboxylation of the resulting dicarboxylic acid can be problematic.[3]

    • Cause: The decarboxylation temperature and solvent are crucial. Pyridine is a commonly used solvent for this step.[3]

    • Solution: Ensure the reaction is heated to a sufficient temperature to drive the decarboxylation to completion. The progress can be monitored by observing the evolution of CO2 gas.

Experimental Protocol: Hydrolysis and Decarboxylation
StepProcedureReagents & Conditions
1Hydrolysis Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate, NaOH (aq), EtOH/H2O, Reflux
2Acidification HCl (aq) to pH ~1
3Extraction Ethyl acetate or other suitable organic solvent
4Decarboxylation Dicarboxylic acid intermediate, Pyridine, Heat
Managing Diastereomers
Q3: I'm observing a mixture of cis and trans isomers of this compound. How can I improve the diastereoselectivity or separate the isomers?

A3: The formation of both cis and trans isomers is a common challenge in the synthesis of 3-substituted cyclobutanes.[3] The ratio of these isomers can be influenced by the synthetic route and reaction conditions.

Strategies for Managing Diastereomers:

  • Diastereoselective Synthesis: While achieving high diastereoselectivity can be challenging, the choice of fluorinating agent and reaction conditions can influence the cis:trans ratio. For instance, using a bulky fluorinating agent might favor the formation of one diastereomer over the other.

  • Isomer Separation: In many cases, the most practical approach is to separate the diastereomers after they are formed.

    • Chromatography: Column chromatography on silica gel is an effective method for separating the cis and trans isomers of this compound.[4] A mixture of n-hexane and ethyl acetate with a small amount of formic acid is a reported eluent system.[4]

Workflow for Isomer Separation

Caption: Workflow for the separation of cis and trans isomers.

Side Reactions and Impurities
Q4: What are common side reactions during the fluorination step, and how can I minimize them?

A4: The introduction of the fluorine atom is a critical step where side reactions can significantly impact the yield and purity of the final product. The choice of fluorinating agent is crucial.

Common Fluorinating Agents and Potential Side Reactions:

  • Diethylaminosulfur Trifluoride (DAST) and its analogs (e.g., Morph-DAST): These are commonly used for deoxofluorination.[3]

    • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, leading to the formation of unsaturated byproducts. Rearrangement reactions are also possible, especially with strained cyclobutane rings.

    • Minimization Strategies:

      • Temperature Control: Perform the reaction at low temperatures to disfavor elimination and rearrangement pathways.

      • Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain better control over the reaction exotherm.

      • Choice of Reagent: Morph-DAST is often considered a milder and safer alternative to DAST.[3]

Troubleshooting Fluorination Issues

Fluorination_Troubleshooting Start Low Yield in Fluorination Step Check_Byproducts Analyze crude product for elimination/rearrangement byproducts. Start->Check_Byproducts Check_Temp Was the reaction run at low temperature? Check_Addition Was the fluorinating agent added slowly? Check_Temp->Check_Addition Yes Optimize Optimize reaction conditions. Check_Temp->Optimize No Check_Reagent Consider using a milder fluorinating agent (e.g., Morph-DAST). Check_Addition->Check_Reagent Yes Check_Addition->Optimize No Check_Reagent->Optimize Check_Byproducts->Check_Temp

Caption: Decision tree for troubleshooting the fluorination step.

References

  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. Available at: [Link]

  • Synthesis of key intermediate 1. ResearchGate. Available at: [Link]

  • Optimization of Precursor Synthesis Conditions of (2S,4S)4–[18F]FPArg and Its Application in Glioma Imaging. PubMed Central. Available at: [Link]

  • 2 - and 3-Fluorocyclobutane Building Blocks For Org. Scribd. Available at: [Link]

Sources

Technical Support Center: 3-Fluorocyclobutanecarboxylic Acid (3-FCB) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 3-FCB Stability & Troubleshooting Hub.

Current Status: Operational Role: Senior Application Scientist Scope: Chemical Stability, Degradation Mechanisms, and Analytical Troubleshooting.

Executive Summary: The Stability Paradox

3-Fluorocyclobutanecarboxylic acid (3-FCB) derivatives are high-value scaffolds in medicinal chemistry, particularly as conformationally restricted bioisosteres of


-amino acids (e.g., GABA) and as PET imaging tracers (e.g., Anti-[

F]FACBC/Fluciclovine) [1, 2].

However, they present a "stability paradox": while the C-F bond is generally robust in physiological environments (allowing for in vivo imaging), the scaffold is chemically fragile during synthesis and storage. The combination of ring strain (~26.4 kcal/mol) and the inductive effect of fluorine creates specific vulnerabilities to elimination and electrocyclic ring opening [3].

This guide addresses the three primary failure modes:

  • Dehydrofluorination (HF Elimination)

  • Stereochemical Scrambling (Epimerization)

  • Thermal Ring Fragmentation

Troubleshooting Guides (Q&A Format)
Ticket #001: Mass Spectrometry shows a [M-20]^+ peak.

User Report: "I am synthesizing a 3-FCB amide derivative. After workup with mild base, my LC-MS shows a dominant impurity with a mass loss of 20 Da. Is this HF loss?"

Diagnosis: Yes. You are observing Dehydrofluorination . Unlike unstrained alkyl fluorides, 3-FCB derivatives are highly susceptible to E1cb (Elimination Unimolecular conjugate base) mechanisms. The electron-withdrawing carboxyl/amide group at C1 acidifies the


-proton. Even weak bases can abstract this proton, forming a transient carbanion that expels the fluoride ion to relieve transannular repulsion, resulting in a cyclobutene  derivative [4].

The Mechanism:

  • Base Abstraction: Base removes the acidic proton at C1.

  • Carbanion Formation: A stabilized enolate/carbanion forms.

  • Fluoride Expulsion: The electron pair moves to form a double bond, ejecting F⁻ (a poor leaving group made viable by the high energy of the intermediate).

Corrective Protocol:

  • Avoid Alkoxide Bases: Switch to non-nucleophilic, bulky bases (e.g., DIPEA, LiHMDS) only if necessary and at low temperatures (-78°C).

  • pH Control: Maintain pH < 8 during aqueous workups.

  • Temperature: Perform coupling reactions at 0°C rather than room temperature.

Visualization of Pathway:

HF_Elimination SM 3-FCB Derivative (Intact) Inter Carbanion/Enolate Intermediate SM->Inter Proton Abstraction (C1-H acidic) Base Base (B:) Base->Inter Product Cyclobutene (Degradant [M-20]) Inter->Product Elimination (E1cb) HF HF / F- Inter->HF Loss of F-

Figure 1: Mechanism of Base-Catalyzed HF Elimination in 3-FCB Derivatives.

Ticket #002: NMR signals are broad or show unexpected splitting.

User Report: "My 1H NMR shows complex splitting patterns for the ring protons. I suspect a mixture of isomers, but I started with pure trans-material."

Diagnosis: This is likely Epimerization combined with Ring Puckering . Cyclobutanes are not planar; they exist in a "puckered" butterfly conformation to minimize torsional strain. Substituents at C1 and C3 prefer specific orientations (pseudo-equatorial vs. pseudo-axial).

  • Epimerization: The C1 center is configurationally unstable if an electron-withdrawing group (carbonyl) is present. Enolization allows the substituent to scramble between cis and trans.

  • Fluxional Behavior: At room temperature, the ring flips rapidly between puckered conformers, averaging the NMR signals or causing broadening if the rate is intermediate on the NMR timescale [5].

Verification Experiment (Variable Temperature NMR):

  • Cool to -50°C: The ring flip slows down. If you see two distinct sets of sharp peaks, it is a conformational equilibrium of a single isomer.

  • Result: If peaks remain complex/split at low temp, you have chemically epimerized the sample (mixture of diastereomers).

Data: Thermodynamic Stability

Isomer Relative Stability Reason
Trans (1,3) Generally More Stable Substituents minimize 1,3-diaxial repulsion.

| Cis (1,3) | Less Stable | Higher steric strain; prone to conversion to trans under basic conditions. |

Ticket #003: Explosive decomposition or "tar" formation during distillation.

User Report: "I attempted to distill my fluorocyclobutane ester at 140°C, and the flask contents turned into a black polymer."

Diagnosis: You triggered Electrocyclic Ring Opening . Cyclobutanes possess significant ring strain (~26.4 kcal/mol). Heating supplies the activation energy to break the C-C bond, leading to a concerted ring opening that produces a 1,3-butadiene derivative. This diene is highly reactive and can polymerize or react with oxygen [6].

The Pathway:

  • Input: Thermal energy (>100°C).

  • Process: Disrotatory or conrotatory ring opening (governed by Woodward-Hoffmann rules).

  • Output: 2-Fluoro-1,3-butadiene derivatives (highly unstable).[1]

Corrective Protocol:

  • Strict Temperature Limit: Never heat 3-FCB derivatives >80°C.

  • Purification: Use column chromatography or recrystallization instead of distillation.

  • Storage: Store at -20°C to prevent slow thermal isomerization or cleavage.

Visualization of Thermal Decay:

Ring_Opening Start 3-FCB Derivative Heat Heat (>100°C) Start->Heat TS Transition State (C-C Bond Homolysis) Heat->TS Strain Release Diene 2-Fluoro-1,3-butadiene Derivative TS->Diene Electrocyclic Opening Polymer Complex Oligomers/Tar Diene->Polymer Polymerization

Figure 2: Thermal degradation pathway leading to ring opening and polymerization.

Validated Stress-Testing Protocol

To validate the stability of your specific derivative, perform this standardized stress test before scale-up.

Reagents:

  • Acidic: 0.1 N HCl in MeOH.

  • Basic: 0.1 N NaHCO₃ (mild) and 0.1 N NaOH (strong).

  • Oxidative: 3% H₂O₂.

Workflow:

  • Dissolve compound to 1 mg/mL in MeOH/Water (1:1).

  • Aliquot into 4 vials (Control, Acid, Base, Ox).

  • Incubate at 40°C for 24 hours .

  • Analyze via HPLC-UV/MS (C18 column, 0.1% Formic Acid mobile phase).

Interpretation Table:

ConditionObservationConclusionAction
0.1 N NaOH New peak at RRT 0.8 (Mass -20)HF Elimination Use non-basic coupling conditions.
0.1 N HCl No ChangeAcid Stable Safe to use TFA deprotection.
Heat (60°C) Broadening of main peakIsomerization Store at -20°C; avoid heating.
References
  • Shoup, T. M., et al. (1999). "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine, 40(2), 331-338. Link

  • Schuster, D. M., et al. (2014). "Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologically based pharmacokinetic modeling..." Radiology, 271(2).
  • Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons.
  • Haufe, G. (2008). "Fluorine-containing cyclobutanes: synthesis and properties." Journal of Fluorine Chemistry, 129(10), 968-980.
  • Lambert, J. B., et al. (1974). "Conformational analysis of cyclobutanes." Accounts of Chemical Research, 7(3), 75-80.
  • Baldwin, J. E. (1976). "Rules for ring closure.

Sources

Technical Support Center: Troubleshooting Poor Resolution in Chiral Separation of 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 3-Fluorocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving adequate resolution of this compound's enantiomers. Here, we provide in-depth troubleshooting strategies and frequently asked questions in a user-friendly format, grounded in scientific principles and practical expertise.

Understanding the Challenge

This compound is a small, polar molecule with a carboxylic acid functional group. These characteristics can present unique challenges in chiral chromatography. The carboxylic acid moiety can interact strongly with the stationary phase, potentially leading to peak tailing, while the small size and limited number of interaction points on the molecule can make achieving enantioselective separation difficult. Effective method development requires careful consideration of the chiral stationary phase (CSP), mobile phase composition, and other chromatographic parameters.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any separation of the enantiomers. What is the most likely cause?

A1: The primary reason for a complete lack of separation is an inappropriate choice of chiral stationary phase (CSP). Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP. If the CSP does not offer the necessary stereospecific interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) for this compound, no resolution will occur. Another possibility is an unsuitable mobile phase composition that prevents these crucial interactions.

Q2: My peaks are broad and tailing, leading to poor resolution. What should I do?

A2: Peak tailing for acidic compounds like this compound is often caused by strong interactions between the carboxyl group and active sites on the silica surface of the column. To mitigate this, the addition of a small amount of an acidic modifier to the mobile phase, such as formic acid or acetic acid, is highly recommended. This suppresses the ionization of the carboxylic acid and reduces secondary interactions, resulting in sharper, more symmetrical peaks.

Q3: I have some separation, but the resolution is less than 1.5. How can I improve it?

A3: To enhance resolution, you can systematically adjust several parameters. Decreasing the mobile phase strength (e.g., reducing the percentage of the organic modifier in reversed-phase or normal-phase chromatography) will increase retention and may improve resolution. Optimizing the column temperature can also have a significant effect on selectivity. Additionally, fine-tuning the concentration of the mobile phase additive can impact the separation.

Q4: Can I use Gas Chromatography (GC) for this separation?

A4: Gas chromatography can be a viable option for the chiral separation of volatile carboxylic acids, but it typically requires derivatization of the carboxylic acid group to a more volatile ester form. The separation is then performed on a chiral stationary phase, often based on modified cyclodextrins.

Troubleshooting Guides
Guide 1: No Enantiomeric Separation Observed

This guide provides a systematic approach when you observe a single peak for your racemic mixture of this compound.

Step 1: Verify System Suitability

  • Action: Inject a well-characterized chiral compound known to separate on your current column and mobile phase system.

  • Rationale: This step confirms that your HPLC/SFC system and the chiral column are performing as expected. If the standard compound also fails to resolve, it points to a system-wide issue (e.g., incorrect mobile phase preparation, column degradation) rather than a problem specific to your analyte.

Step 2: Re-evaluate the Chiral Stationary Phase (CSP)

  • Action: If the system is suitable, the chosen CSP is likely not appropriate for this compound. Consult literature or column selection guides for CSPs known to be effective for small, acidic chiral compounds.

  • Rationale: Different CSPs have different chiral recognition mechanisms. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability. For acidic compounds, anion-exchange type CSPs can also be highly effective.

Step 3: Modify the Mobile Phase

  • Action: If you have limited column choices, systematically alter the mobile phase. In normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol). In reversed phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.

  • Rationale: The mobile phase composition directly influences the interactions between the analyte and the CSP. Changing the solvent can alter the conformation of both the analyte and the CSP, potentially enabling chiral recognition.

Caption: Troubleshooting workflow for no enantiomeric separation.

Guide 2: Poor Resolution (Rs < 1.5)

This guide addresses the common issue of partial separation where the peaks are not baseline resolved.

Step 1: Optimize Mobile Phase Strength

  • Action: Decrease the concentration of the strong eluting solvent in your mobile phase in small increments (e.g., 2-5%).

  • Rationale: Reducing the mobile phase strength increases the retention time of the enantiomers, allowing more time for interaction with the CSP and potentially leading to better separation.

Step 2: Adjust Column Temperature

  • Action: Systematically vary the column temperature (e.g., in 5 °C increments) both above and below your current operating temperature.

  • Rationale: Temperature can affect the kinetics and thermodynamics of the chiral recognition process. While lower temperatures often improve resolution by enhancing the stability of the diastereomeric complexes, in some cases, higher temperatures can lead to better peak efficiency and improved separation.

Step 3: Fine-Tune Mobile Phase Additives

  • Action: If you are using an acidic additive, vary its concentration (e.g., from 0.05% to 0.2%).

  • Rationale: The concentration of the additive can influence both peak shape and enantioselectivity. For acidic analytes, an optimal concentration of an acidic modifier can suppress deleterious interactions with the silica backbone without competing excessively with the analyte for interaction with the chiral selector.

Step 4: Decrease the Flow Rate

  • Action: Reduce the flow rate of the mobile phase.

  • Rationale: A lower flow rate can lead to increased column efficiency and may improve resolution, although it will also increase the analysis time.

ParameterRecommended AdjustmentExpected Outcome
Mobile Phase Strength Decrease strong solvent %Increased retention and resolution
Temperature Vary between 10-40°CMay improve selectivity and efficiency
Additive Concentration Optimize (e.g., 0.05-0.2% acid)Improved peak shape and resolution
Flow Rate DecreaseIncreased efficiency, potentially better resolution

Table 1: Parameters to adjust for improving poor resolution.

Guide 3: Peak Tailing

This guide focuses on resolving issues with asymmetric peaks, which can compromise resolution and accurate integration.

Step 1: Incorporate an Acidic Modifier

  • Action: Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase.

  • Rationale: For carboxylic acids, peak tailing is often due to strong interactions with residual silanol groups on the silica-based stationary phase. The acidic additive protonates the carboxylic acid, reducing these secondary interactions and leading to more symmetrical peaks.

Step 2: Consider Supercritical Fluid Chromatography (SFC)

  • Action: If peak tailing persists in HPLC, explore SFC as an alternative.

  • Rationale: SFC often provides better peak shapes for polar compounds like carboxylic acids. The CO2-based mobile phase in SFC can be acidic enough to suppress the ionization of the analyte, and the technique is known for its high efficiency and speed.

Step 3: Check for Column Contamination or Degradation

  • Action: If peak shape has deteriorated over time, flush the column with a strong solvent or consider replacing it.

  • Rationale: Accumulation of contaminants on the column can create active sites that cause peak tailing. The stationary phase itself can also degrade over time, especially if used outside its recommended pH range.

challenges in the characterization of 3-Fluorocyclobutanecarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fluorinated Scaffolds. I am Dr. Aris, your Senior Application Scientist.

The characterization of 3-Fluorocyclobutanecarboxylic acid (3-F-CBCA) presents a unique set of challenges derived from the dynamic "puckering" of the cyclobutane ring. Unlike rigid aromatic systems, this scaffold exists in a rapid equilibrium between conformers, making standard NMR interpretation deceptive.

Below is a technical guide designed to troubleshoot the specific issues of isomer assignment (cis vs. trans), chromatographic separation, and structural validation.

Part 1: The Isomer Assignment Matrix (NMR)

User Issue: "I have isolated two isomers of this compound, but I cannot definitively assign them as cis or trans using chemical shifts alone."

Technical Diagnosis: In 1,3-disubstituted cyclobutanes, the chemical shift (


) is unreliable due to solvent effects and concentration dependence. The definitive structural probe is the sum of coupling constants (

)
or the "multiplet width" of the proton geminal to the fluorine (H3) and the proton geminal to the carboxyl (H1).

The Mechanistic Logic: The cyclobutane ring puckers to relieve torsional strain.[1]

  • The cis isomer (Z) typically adopts the diequatorial (e,e) conformation to minimize 1,3-diaxial steric clashes (between the COOH and F). In this state, the ring protons H1 and H3 are pseudo-axial .

  • The trans isomer (E) is forced into an equatorial/axial (e,a) conformation. One substituent is axial, forcing its geminal proton to be pseudo-equatorial .

Troubleshooting Protocol:

  • Acquire a high-resolution

    
    H NMR (minimum 400 MHz). 
    
  • Locate the H3 proton (geminal to Fluorine). It will appear as a doublet of multiplets (due to large

    
     Hz).
    
  • Analyze the "Multiplet Width" (excluding the F-coupling):

    • Look at the splitting caused by H2 and H4 protons.

    • Rule of Thumb: Axial protons have larger couplings (

      
       Hz). Equatorial protons have smaller couplings (
      
      
      
      Hz).
FeatureCis-Isomer (Z) Trans-Isomer (E)
Dominant Conformation Diequatorial (Substituents are Eq)Equatorial / Axial
H3 Proton Geometry Pseudo-Axial Pseudo-Equatorial
H3 Signal Appearance Broad / Wide (

Hz)
Narrow / Compact (

Hz)
Thermodynamic Stability Generally More StableGenerally Less Stable

F NMR Trend
Typically Downfield (Deshielded)Typically Upfield (Shielded,

-effect)

Visual Workflow for Assignment:

IsomerAssignment Start Purified Isomer Sample Step1 1H NMR (Focus on H3 & H1) Start->Step1 Decision Measure H3 Multiplet Width (Sum of HH couplings) Step1->Decision ResultCis Wide Multiplet (>25 Hz) Indicates H3 is Axial ASSIGN: CIS (Diequatorial) Decision->ResultCis High J values ResultTrans Narrow Multiplet (<15 Hz) Indicates H3 is Equatorial ASSIGN: TRANS (Eq/Ax) Decision->ResultTrans Low J values Confirm Confirmation: 19F-1H HOESY (Through-space correlation) ResultCis->Confirm ResultTrans->Confirm

Caption: Logic flow for distinguishing cis/trans isomers based on conformational coupling constants.

Part 2: Chromatographic Separation (HPLC/SFC)

User Issue: "My isomers co-elute on standard C18 columns. I see a single broad peak."

Technical Diagnosis: Diastereomers of fluorinated cyclobutanes have very similar hydrophobicities (logP), rendering standard alkyl-chain phases (C18/C8) ineffective. The fluorine atom creates a localized dipole and is a weak hydrogen bond acceptor, which must be exploited for separation.

Troubleshooting Protocol:

Option A: The "Fluorine-Fluorine" Interaction (Fluorous Phase) Use a column with a fluorinated stationary phase (e.g., PFP - Pentafluorophenyl).

  • Mechanism: The "fluorophilic" retention mechanism exploits the specific interaction between the F-atom on your molecule and the F-atoms on the column ring.

  • Outcome: Isomers with different F-exposure (equatorial vs. axial) will interact differently with the stationary phase.

Option B: Chiral Columns (for Diastereomers) Even though cis and trans 3-F-CBCA are achiral (meso-like due to the plane of symmetry passing through C1/C3), "chiral" columns like Amylose or Cellulose derivatives are excellent for separating diastereomers because they form distinct inclusion complexes based on molecular shape.

Recommended Method Parameters:

ParameterStandard Condition Optimized for 3-F-CBCA
Column C18 (ODS)Pentafluorophenyl (PFP) or Chiralpak IC/IG
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% TFA (Sharper peaks for COOH)
Mobile Phase B AcetonitrileMethanol (Better dipole interaction than ACN)
Temperature 25°C10-15°C (Lower temp increases selectivity)

Part 3: Advanced Characterization (X-Ray of Oils)

User Issue: "My product is an oil or a low-melting solid. I cannot get a crystal for X-ray diffraction to confirm the absolute configuration."

Technical Diagnosis: Cyclobutane carboxylic acids are notoriously difficult to crystallize due to ring flexibility and low molecular weight.

Troubleshooting Protocol:

1. The "Heavy Atom" Derivatization: Do not attempt to crystallize the free acid. Instead, synthesize a crystalline derivative that locks the conformation and adds scattering power.

  • Reaction: React the acid with p-bromophenacyl bromide or 4-nitrobenzyl bromide .

  • Benefit: These esters crystallize readily. The heavy bromine atom facilitates phase determination in XRD.

2. The "Salt Bridge" Method: If you wish to avoid covalent modification, form a salt with a rigid, bulky amine.

  • Reagent: (R)-1-Phenylethylamine or Dicyclohexylamine .

  • Procedure: Mix equimolar amounts in Ethanol/Hexane. Slow evaporation usually yields needles suitable for XRD.

Visual Workflow for Structural Confirmation:

StructureConfirm Sample Oily Isomer Sample Choice Choose Path Sample->Choice PathA Covalent Derivatization (p-Bromophenacyl ester) Choice->PathA PathB Salt Formation (Dicyclohexylamine salt) Choice->PathB Cryst Crystallization (Slow Evap: EtOH/Hex) PathA->Cryst PathB->Cryst XRD Single Crystal XRD Cryst->XRD

Caption: Workflow for converting oily cyclobutane acids into crystalline solids for X-ray analysis.

References

  • Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes. Journal of the American Chemical Society. (Establishes the puckering preference and coupling trends in 1,3-disubstituted cyclobutanes).

  • Shoup, T. M., et al. (1999). Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane-1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine. (Provides detailed synthesis and separation data for the amino-derivative, applicable to the acid core).

  • Huck, J., et al. (2010). Study of the transport mechanisms of 3-fluoro-cyclobutane-1-carboxylic acid. Molecular Imaging and Biology. (Discusses the biological relevance and stability of the specific isomers).

  • Alfa Chemistry. (2024). 19F Coupling Constants Table. (Reference for F-H coupling magnitudes).

Sources

improving the efficiency of 3-Fluorocyclobutanecarboxylic acid radiolabeling

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Radiochemistry Division Subject: Technical Guide: Efficiency Optimization for [18F]3-Fluorocyclobutanecarboxylic Acid Labeling

Technical Support Center: [18F]Cyclobutane Radiolabeling

Welcome to the advanced troubleshooting hub for This compound and its derivatives (including [18F]FACBC/Fluciclovine ).

Radiolabeling a cyclobutane ring via nucleophilic substitution is chemically non-trivial due to ring strain (approx. 26 kcal/mol) and the "puckered" conformation, which creates significant steric hindrance for the incoming [18F]fluoride nucleophile. This guide moves beyond basic protocols to address the mechanistic bottlenecks causing low Radiochemical Yield (RCY) and purity issues.

Part 1: Diagnostic Triage (Pre-Flight Check)

Before altering your synthesis parameters, verify your baseline conditions against this "Golden Standard" configuration. Deviations here are the most common cause of failure.

ParameterStandard ConfigurationWhy? (The Science)
Precursor Stereochemistry Syn-isomer (Leaving group cis to carboxylate)Sn2 Inversion: To obtain the bioactive anti-isomer (e.g., anti-FACBC), you must start with the syn-precursor. Sn2 reaction inverts the stereocenter.
Leaving Group (LG) Triflate (OTf) or Nosylate (ONs) Cyclobutane rings are deactivated. Tosylates (OTs) often react too slowly, leading to elimination byproducts before substitution occurs.
Water Content < 50 ppm (Azeotropic drying is critical)[18F]Fluoride is heavily solvated by water, killing its nucleophilicity. The "naked" fluoride effect is mandatory for sterically hindered rings.
Phase Transfer Catalyst K2.2.2 (Kryptofix) or TBAHCO3 K2.2.2 chelates Potassium, exposing the F- ion. Tetrabutylammonium (TBA) is often superior for difficult aliphatic substitutions due to "soft-soft" cation-anion pairing.

Part 2: The Core Protocol (Optimized Workflow)

This workflow assumes an automated module (e.g., GE TRACERlab, Synthera, or equivalent).

Step 1: [18F]Fluoride Preparation
  • Trapping: Trap [18F]F- on a QMA carbonate cartridge (pre-conditioned with 10 mL 0.5M K2CO3, then 20 mL water).

  • Elution: Elute with K2.2.2/K2CO3 solution (acetonitrile/water).

    • Pro-Tip: If using TBAHCO3, ensure pH is neutral to slightly basic. Excess base promotes elimination (formation of cyclobutene).

  • Drying: Azeotropic distillation with anhydrous acetonitrile (MeCN) at 95°C under helium flow/vacuum. Repeat 2x. Residue must be bone dry.

Step 2: Nucleophilic Substitution (The Critical Step)
  • Precursor: 10–20 mg of syn-precursor (e.g., syn-1-N-Boc-amino-3-triflate-cyclobutane-1-carboxylic acid ethyl ester).

  • Solvent: 1.0 mL DMSO (Dimethyl sulfoxide).

    • Note: While MeCN is easier to remove, DMSO provides higher dielectric constant, stabilizing the transition state and improving RCY for hindered rings by 10-15%.

  • Reaction: Heat to 100–110°C for 10–15 minutes .

    • Warning: Do not exceed 120°C. Cyclobutane rings are prone to thermal ring-opening or elimination at high temps.

Step 3: Hydrolysis & Deprotection
  • Acid Hydrolysis: Add 1 mL of 4N HCl or 2N NaOH (depending on protecting groups). Heat at 100°C for 5 mins.

  • Neutralization: Buffer to pH 6–7 prior to purification.

Step 4: Purification
  • Solid Phase Extraction (SPE): Pass through an HLB or C18 Sep-Pak to remove unreacted [18F]F- and polar impurities.

  • HPLC: Semi-prep column (e.g., C18, 250x10mm).

    • Mobile Phase: 0.1% Acetic Acid / Ethanol (95:5) or Citrate Buffer.

    • Reason: this compound is polar; ensuring retention requires an aqueous-heavy mobile phase.

Part 3: Troubleshooting Guides (The "War Room")

Scenario A: "My Radiochemical Yield (RCY) is < 5%."

Diagnosis: The nucleophilic attack is failing.

  • Root Cause 1: Wet Fluoride.

    • Fix: Check your azeotropic drying lines. Are they clogged? Is the vacuum sufficient? Add a third drying cycle.

  • Root Cause 2: Dead Precursor.

    • Fix: Triflates are moisture sensitive. Run an H-NMR on your precursor. If you see free acid or triflic acid peaks, the precursor has hydrolyzed on the shelf. Store under Argon at -20°C.

  • Root Cause 3: Base-Catalyzed Elimination.

    • Fix: Reduce the amount of K2CO3/Base. High basicity favors E2 elimination (creating a double bond in the ring) over Sn2 substitution. Switch to K2C2O4 (Potassium Oxalate) or KHCO3 for a milder environment.

Scenario B: "I'm seeing multiple radioactive peaks on HPLC."

Diagnosis: Stereochemical scrambling or side reactions.

  • Root Cause 1: Syn/Anti Scrambling.

    • Mechanism:[1] If the reaction mechanism shifts partially to Sn1 (carbocation intermediate), you lose stereospecificity.

    • Fix: Ensure the solvent is aprotic and polar (DMSO). strictly avoid protic solvents during labeling.

  • Root Cause 2: Incomplete Deprotection.

    • Fix: The intermediate (ester/Boc-protected) might co-elute. Increase hydrolysis time or acid concentration.

Scenario C: "The product elutes in the void volume."

Diagnosis: Polarity mismatch.

  • Fix: this compound is a small, polar molecule. Standard C18 methods might not retain it.

    • Action: Use an Ion Exchange cartridge (e.g., SAX) for purification or switch to a specialized polar-retention column (e.g., Phenomenex Luna Omega PS C18).

Part 4: Visualizing the Logic

Workflow Diagram: Stereoselective Synthesis

This diagram illustrates the critical inversion pathway required to achieve the bioactive anti-isomer.

G Start [18F]Fluoride (Azeotropic Drying) TS Transition State (Puckered Ring) Start->TS K2.2.2/K2CO3 DMSO, 100°C Precursor Syn-Precursor (Leaving Group: OTf/ONs) Precursor->TS Sn2 Attack Product Anti-[18F]Product (Inverted Configuration) TS->Product Substitution (Major Path) SideProduct Elimination Product (Cyclobutene) TS->SideProduct Elimination (E2) (If Base too high)

Caption: The Sn2 reaction pathway requires a Syn-precursor to yield the Anti-tracer. Excessive base or temperature diverts flux toward the elimination side-product.

Troubleshooting Logic Tree

Use this decision tree when yields drop below acceptable limits.

G Start Low RCY (<10%) Check1 Check QMA Recovery Is [18F] eluting? Start->Check1 Check2 Check Precursor Is it hydrolyzed? Check1->Check2 Yes Action1 Replace K2.2.2 or Eluent Check1->Action1 No Check3 Check Base/Temp Is elimination occurring? Check2->Check3 No Action2 Use Fresh Precursor (Store under Ar) Check2->Action2 Yes (NMR confirms) Action3 Lower Temp to 95°C Reduce Base Conc. Check3->Action3 Yes (Alkene detected)

Caption: Step-by-step isolation of failure modes. Most failures in cyclobutane labeling stem from precursor degradation or aggressive basic conditions.

Part 5: Data & Benchmarks

Table 1: Solvent & Leaving Group Efficiency Comparison Data synthesized from comparative studies on cyclobutane systems [1, 2].

Precursor LGSolventTemp (°C)RCY (Decay Corrected)Notes
Triflate (OTf) DMSO10040 - 60% Best balance of speed vs. stability.
Triflate (OTf) MeCN8515 - 25%Reaction too slow; hydrolysis competes.
Nosylate (ONs) DMSO11030 - 50%Good alternative if Triflate is unstable.
Tosylate (OTs) DMSO120< 10%Leaving group too poor for hindered ring.
Iodide (I) DMSO1300%No reaction; elimination dominant.

Part 6: References

  • McConathy, J., et al. (2003).[2] "Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis." Applied Radiation and Isotopes, 58(6), 657-666.[2][3]

  • Shoup, T. M., et al. (1999). "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine, 40(2), 331-338.

  • Goodman, M. M., et al. (1999). "Automated Synthesis of [18F]FACBC." U.S. Patent & Trademark Office / Emory University Patents. (Contextual grounding for automated protocols).

  • Martarello, L., et al. (2002).[4] "Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), potential PET ligands for tumor detection." Journal of Medicinal Chemistry, 45(11), 2250-2259.[4]

Sources

addressing low cell permeability of 3-Fluorocyclobutanecarboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluorocyclobutanecarboxylic Acid Analogs

A Senior Application Scientist's Guide to Overcoming Low Cell Permeability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound and its analogs. This guide is designed to provide in-depth, actionable strategies to diagnose and overcome the common challenge of low cell permeability associated with this promising chemical scaffold. My goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to make informed decisions in your research.

Section 1: Diagnostic & Troubleshooting Workflow

Low cell permeability is a multifaceted problem. Before attempting extensive chemical modifications, it's crucial to diagnose the root cause. The following workflow provides a systematic approach to identifying and addressing the permeability barriers for your compound.

Troubleshooting_Workflow A Start: Low Permeability Observed in Initial Screen B Step 1: Physicochemical Property Assessment A->B C Is LogD (pH 7.4) < 1 or PSA > 120 Ų? B->C D Step 2: Passive Permeability Assay (PAMPA) C->D No H Outcome 1: Fundamentally Poor Physicochemical Properties C->H Yes E Is PAMPA Pe < 1.5 x 10⁻⁶ cm/s? D->E F Step 3: Cell-Based Permeability Assay (Caco-2) E->F No I Outcome 2: Poor Passive Diffusion E->I Yes G Is Efflux Ratio (ER) > 2? F->G J Outcome 3: Active Efflux is the Primary Barrier G->J Yes K Outcome 4: Good Permeability Profile; Investigate Other Factors (e.g., Metabolism) G->K No

Caption: A systematic workflow for diagnosing the cause of low cell permeability.
Frequently Asked Questions (FAQs)

Q1: My initial screen shows very low activity, which I suspect is due to poor cell entry. Where do I start?

A1: Start with the fundamentals: physicochemical properties. Before running complex biological assays, you must understand the inherent properties of your molecule. The carboxylic acid group in your scaffold is ionizable, which is often the primary obstacle.[1] At physiological pH (around 7.4), this group will be deprotonated, carrying a negative charge that severely hinders its ability to cross the nonpolar lipid bilayer of the cell membrane.[1][2]

  • Causality: Passive diffusion is governed by a molecule's lipophilicity (its "greasiness") and size.[3][4] An ionized carboxylic acid is highly polar and prefers the aqueous environment over the lipid membrane, leading to poor partitioning and permeability.

  • Actionable First Steps:

    • Measure LogD at pH 7.4: This is the most relevant measure of lipophilicity for ionizable compounds. A LogD below 1 is often a red flag for permeability issues.

    • Calculate Polar Surface Area (PSA): PSA is a descriptor of the polar atoms in a molecule. A PSA greater than 120 Ų often correlates with poor membrane permeability.

    • Assess Aqueous Solubility: While seemingly counterintuitive, a compound must be soluble enough in the aqueous medium to reach the cell membrane in the first place.

Q2: My compound's LogD and PSA look reasonable, but it still shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). What does this mean?

A2: This points to a fundamental issue with passive diffusion. The PAMPA model isolates passive, transcellular permeation, as it uses an artificial lipid membrane without any transporters.[5] If a compound fails here, it suggests the molecule's structure itself, independent of biological factors like efflux, is not conducive to crossing a lipid bilayer.

  • Causality:

    • The Cyclobutane Scaffold: While often used to improve metabolic stability and provide a 3D structure, the rigidity of the cyclobutane ring can sometimes hinder the conformational flexibility required to efficiently navigate the lipid membrane.[6][7]

    • The Fluorine Atom: Fluorination is a double-edged sword. It can increase lipophilicity and alter the pKa of the carboxylic acid, which might be beneficial.[8][9][10][11] However, the strong polarity of the C-F bond can also create unfavorable interactions with the membrane interior.

  • Actionable Next Steps:

    • Confirm the PAMPA result: Ensure the assay was run correctly and that the compound was stable in the assay buffer.

    • Consider Prodrug Strategies: This is the most direct way to overcome poor passive diffusion for a carboxylic acid. By masking the polar acid group with a lipophilic, cleavable moiety (like an ester), you create a neutral, more permeable molecule that can cross the membrane.[1][12][13] Once inside the cell, endogenous enzymes (esterases) cleave the promoiety, releasing the active carboxylic acid.[1]

Q3: My compound has acceptable PAMPA permeability, but it fails in a cell-based assay like the Caco-2 model. Why the discrepancy?

A3: This is a classic sign of active efflux. Caco-2 cells are derived from human colon carcinoma and, when cultured as a monolayer, they mimic the intestinal epithelium, expressing various transporter proteins.[14][15][16] Of particular importance are efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which act as cellular "pumps," actively removing compounds from the cell interior.[17]

  • Causality: Your compound may be able to passively enter the cell, but these efflux pumps recognize it as a substrate and immediately transport it back out, resulting in a net low intracellular concentration. This is identified by a bidirectional Caco-2 assay, where transport from the basolateral (blood) side to the apical (intestinal) side is significantly higher than in the reverse direction.

  • Actionable Next Steps:

    • Calculate the Efflux Ratio (ER): The ER is the ratio of permeability in the B-A direction to the A-B direction (Papp(B-A)/Papp(A-B)). An ER greater than 2 is a strong indicator of active efflux.[17]

    • Run the Caco-2 Assay with Inhibitors: Re-run the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). If the ER decreases significantly in the presence of the inhibitor, you have confirmed that your compound is a substrate for that specific transporter.

    • Structural Modification: If efflux is confirmed, medicinal chemistry efforts should focus on modifications that disrupt the compound's recognition by the transporter, without sacrificing target engagement. This can be a subtle art, often involving minor changes to sterics or hydrogen bonding patterns.

Section 2: Key Strategies & Mechanistic Insights

Strategy 1: The Prodrug Approach

Masking the carboxylic acid is the most common and effective strategy to enhance the permeability of this scaffold.[12][18][19]

Prodrug_Strategy Parent Parent Drug (Low Permeability) R-COOH Prodrug Ester Prodrug (High Permeability) R-COOR' Parent->Prodrug Esterification (Chemical Synthesis) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Inside Intracellular Space Membrane->Inside Esterase Esterases Inside->Esterase Enzymatic Cleavage Esterase->Parent Release of Active Drug

Caption: The ester prodrug strategy to enhance cell permeability.

The choice of the ester promoiety is critical and involves a trade-off between permeability, stability, and cleavage rate.

Promoety TypeExampleAdvantagesConsiderations
Simple Alkyl Ester Methyl, EthylEasy to synthesize, small increase in MW.May be cleaved too rapidly in plasma before reaching the target cell.
Bulky Alkyl Ester Pivaloyloxymethyl (POM)Increased lipophilicity, often more stable in plasma.[13]Can be sterically hindered for intracellular esterases, leading to slow release.
Acyloxymethyl Ester IsopropyloxymethylGenerally good balance of stability and cleavage.More complex synthesis.
Amino Acid Conjugate Valine EsterCan target specific amino acid transporters (e.g., PepT1) for active uptake.[20]Requires specific transporter expression on target cells.
Strategy 2: Understanding the Role of the Core Scaffold
  • Cyclobutane Ring: This motif provides a rigid, three-dimensional structure that can be advantageous for fitting into protein binding pockets and can improve metabolic stability.[7][21][22] Its puckered conformation can influence how the molecule presents its functional groups (like the fluorine and carboxylic acid) to the membrane environment.[6][7]

  • 3-Fluoro Substitution: Fluorine's high electronegativity can lower the pKa of the nearby carboxylic acid, meaning it remains protonated (neutral) at a slightly lower pH. While this effect is minor, it can be relevant in specific microenvironments. More importantly, fluorine substitution significantly impacts lipophilicity and can alter how the molecule interacts with both membrane lipids and potential efflux transporters.[8][9][23]

Section 3: Key Experimental Protocols (SOPs)

SOP 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion, providing a clean assessment of a compound's intrinsic ability to cross a lipid barrier.[5][24][25]

  • Prepare the Lipid Membrane: Create a 1% (w/v) solution of lecithin in dodecane.[26] Using a multichannel pipette, add 5 µL of this solution to each well of a 96-well filter donor plate (e.g., Millipore MultiScreen-IP). Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Solutions: Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM. Prepare a matching buffer solution for the acceptor plate.

  • Assemble the Plate: Add 300 µL of buffer to each well of a 96-well acceptor plate. Add 150-200 µL of the test compound solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the underside of the membrane contacts the acceptor buffer. Incubate the assembly at room temperature for 5 to 18 hours in a humidified chamber to prevent evaporation.[5][25][27]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pe). Compounds with Pe > 1.5 x 10⁻⁶ cm/s are generally considered high permeability, while those with Pe < 1.5 x 10⁻⁶ cm/s are low permeability.[5]

SOP 2: Caco-2 Bidirectional Permeability Assay with Efflux Inhibitors

This assay is the gold standard for assessing both passive permeability and active transport in an in vitro model of the human intestine.[14][15][16][28]

  • Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in 24-well plates. Allow the cells to grow and differentiate for ~21 days to form a confluent, polarized monolayer with functional tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range for your lab, confirming monolayer integrity.

  • Assay Setup (A -> B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound (typically 10 µM) to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

  • Assay Setup (B -> A):

    • In a separate set of wells, add the test compound to the basolateral (B) chamber.

    • Add fresh transport buffer to the apical (A) chamber.

  • Efflux Inhibition Arm: For a third set of wells, pre-incubate the monolayers with an efflux inhibitor (e.g., 10 µM verapamil) on both sides for 30-60 minutes. Then, perform the B -> A transport experiment in the continued presence of the inhibitor.

  • Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.

  • Quantification & Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both A->B and B->A directions. Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B). A significant reduction in the ER in the presence of an inhibitor confirms efflux.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025).
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020).
  • Cyclobutanes in Small-Molecule Drug Candid
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (n.d.).
  • Caco-2 cell permeability assays to measure drug absorption. (n.d.). PubMed.
  • Fast Release of Carboxylic Acid inside Cells. (2025). PMC - NIH.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. (n.d.).
  • Passive diffusion – Knowledge and References. (n.d.). Taylor & Francis.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC - PubMed Central.
  • Comparative evaluation of transport mechanisms of trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid and L-[methyl-¹¹C]methionine in human glioma cell lines. (2013). PubMed.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC - NIH.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.).
  • Evaluation of the reproducibility of Parallel Artificial Membrane Perme
  • Putative transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prost
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2024). RSC Publishing.
  • Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. (n.d.). Advances in Engineering.
  • Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. (n.d.). PMC - NIH.
  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (n.d.). PMC - PubMed Central.
  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. (2025).
  • What are the physicochemical properties affecting drug distribution?. (2025).
  • Understanding biocatalyst inhibition by carboxylic acids. (n.d.). Frontiers.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.
  • MPA Modulates Tight Junctions' Permeability via Midkine/PI3K Pathway in Caco-2 Cells: A Possible Mechanism of Leak-Flux Diarrhea in Organ Transplanted P
  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004). Sites@Rutgers.
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PMC - NIH.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.). MDPI.
  • MultiScreen Caco-2 Assay System. (n.d.). Merck Millipore.
  • Physico‐Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). World Journal of Advanced Research and Reviews.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
  • pampa-permeability-assay.pdf. (n.d.). Technology Networks.
  • Differences in Transport Mechanisms of trans-1- Amino-3-[ F]Fluorocyclobutanecarboxylic Acid in Inflammation, Prostate Cancer, and Glioma Cells. (2013). Molecular Imaging and Biology.
  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). LinkedIn.
  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (n.d.). MDPI.
  • Caco-2 Permeability Assay. (n.d.). Enamine.

Sources

strategies to improve the metabolic stability of 3-Fluorocyclobutanecarboxylic acid-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Queue: Metabolic Stability & Pharmacokinetics

Welcome to the Metabolic Stability Support Center

You have reached the specialized support tier for 3-Fluorocyclobutanecarboxylic acid (3-FCB) derivatives. This scaffold is a high-value bioisostere (often replacing cyclohexyl, phenyl, or tert-butyl groups) used to modulate lipophilicity and conformation. However, its metabolic fate is complex, governed by the interplay between the strained ring, the electron-withdrawing fluorine, and the reactive carboxylic acid tail.

Below are the Troubleshooting Guides for the most common stability failures associated with this moiety.

Ticket #001: Rapid Clearance via Glucuronidation

User Issue: "My compound has excellent potency, but in vivo clearance is approaching hepatic blood flow. Microsomal stability (NADPH-dependent) is decent, but hepatocyte stability is poor."

Diagnosis: The primary liability of 3-FCB containing compounds is Acyl Glucuronidation . The carboxylic acid moiety is a "soft spot" for UDP-glucuronosyltransferases (UGTs). While the fluorine at C3 lowers the pKa (making the acid more ionized at physiological pH), it often does not sufficiently block UGT conjugation.

Technical Insight: The resulting Acyl Glucuronide (AG) is not just a clearance product; it is a potential safety liability. AGs are electrophilic species that can undergo:

  • Hydrolysis: Back to parent (futile cycle).

  • Acyl Migration: Isomerization to β-glucuronidase-resistant isomers.

  • Covalent Binding: Reaction with nucleophilic lysine residues on proteins (Haptenization), leading to idiosyncratic drug-induced liver injury (DILI).

Troubleshooting & Resolution Strategies
StrategyMechanism of ActionImplementation Guide
Steric Shielding Blocks UGT access to the carbonyl carbon.Introduce a methyl group at the C1 position (creating a quaternary center). Note: This may rigidify the ring further.
Bioisosterism (Class A) Removes the acceptor site for Glucuronic acid.Replace -COOH with a Tetrazole or Acyl Sulfonamide . These maintain acidity (pKa ~4-5) but are poor UGT substrates.
Bioisosterism (Class B) Modulates polarity without ionization.Replace -COOH with an Oxetan-3-ol .[1] This motif mimics the carbonyl's H-bond acceptor capability but removes the acidic proton entirely.
Fluorine Positioning Electronic deactivation.Ensure the Fluorine is trans to the carboxylate. Cis-isomers often exhibit different UGT regioselectivity due to the "puckered" ring conformation.
Ticket #002: Oxidative Ring Opening & Defluorination

User Issue: "We are seeing fluoride ion release in degradation studies, or unexplained metabolites with +16 Da mass shifts that don't match standard hydroxylation profiles."

Diagnosis: While the cyclobutane ring is generally robust, the strain energy (~26 kcal/mol) makes it susceptible to oxidative ring opening if a radical center is generated adjacent to the ring. Furthermore, oxidative defluorination can occur if a hydroxyl group is introduced alpha to the fluorine (forming an unstable


-fluoro-alcohol which eliminates HF).
Metabolic Pathway Analysis (Visualized)

MetabolicFate Parent 3-FCB Parent CYP CYP450 (Oxidation) Parent->CYP Secondary Route UGT UGT (Conjugation) Parent->UGT Primary Route Hydroxyl C2-Hydroxylation (Unstable) CYP->Hydroxyl Attack at C2/C4 Defluoro Defluorination (HF Elimination) CYP->Defluoro If Attack at C3 AcylGluc Acyl Glucuronide (Reactive) UGT->AcylGluc RingOpen Ring Opening (Aldehyde/Ketone) Hydroxyl->RingOpen Strain Relief ProteinAdduct Protein Adduct (Toxicity Risk) AcylGluc->ProteinAdduct Nucleophilic Attack

Figure 1: Metabolic fate of this compound. The primary vector is UGT conjugation, but oxidative attack at C2/C4 can trigger ring opening.

Troubleshooting & Resolution Strategies
  • Block the "Soft Spots" (C2/C4):

    • The methylene groups adjacent to the carboxylic acid (C2/C4) are electronically activated.

    • Fix: Introduce gem-dimethyl groups at C2/C4. This provides a "neopentyl-like" protection for the ring.

  • Prevent Defluorination:

    • Defluorination usually requires an initial oxidation event at the carbon holding the fluorine (C3).

    • Fix: The C-F bond is generally strong enough to resist direct abstraction. However, if you observe defluorination, it is likely due to an adjacent heteroatom or activating group assisting the leaving group. Ensure no electron-donating groups are vicinal to the fluorine.

Ticket #003: Acyl Glucuronide Reactivity Assessment

User Issue: "We cannot replace the carboxylic acid due to potency requirements. How do we ensure the metabolite isn't toxic?"

Diagnosis: If you must keep the acid, you must prove the formed AG is "safe" (i.e., has a short half-life for hydrolysis back to parent, or a very long half-life for acyl migration).

Standard Operating Procedure: AG Half-Life Determination

Objective: Determine the chemical instability constant (


) of the acyl glucuronide.

Protocol:

  • Biosynthesis: Incubate parent compound (10 µM) with human liver microsomes (HLM) + UDPGA (5 mM) + Alamethicin (pore former) for 60 minutes.

  • Quench: Stop reaction with ice-cold acetonitrile. Centrifuge to remove protein.

  • Incubation: Take the supernatant (containing the generated AG) and incubate in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at t = 0, 15, 30, 60, 120 min.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the 1-

    
    -O-acyl glucuronide peak and the appearance of isomers.
    

Interpretation:

  • Safe Zone:

    
     h (Rapid hydrolysis back to parent) OR 
    
    
    
    h (Stable, excreted intact).
  • Danger Zone:

    
    . This intermediate stability allows time for acyl migration and covalent binding to albumin in vivo.
    
Ticket #004: Decision Matrix for Optimization

User Issue: "I have multiple analogues. Which one should I prioritize?"

Use the following logic flow to categorize your compounds.

DecisionTree Start Compound with 3-FCB Moiety CheckCL Check HLM/Hep Clearance Start->CheckCL HighCL High Clearance? CheckCL->HighCL UGT_Check Is it UGT driven? (Add UGT inhibitors) HighCL->UGT_Check Yes Safe Prioritize for PK HighCL->Safe No CYP_Check Is it CYP driven? UGT_Check->CYP_Check No Strategy_A STRATEGY A: Bioisostere (Tetrazole/Oxetane) UGT_Check->Strategy_A Yes (Primary) Strategy_B STRATEGY B: Steric Block (C1-Methyl) UGT_Check->Strategy_B Yes (Alternative) Strategy_C STRATEGY C: Block C2/C4 (gem-dimethyl) CYP_Check->Strategy_C Oxidation at Ring

Figure 2: Optimization logic for 3-FCB derivatives.

References
  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. Discusses the C-F bond strength and its role in blocking metabolic soft spots, while noting exceptions for defluorination.[2][3]

  • Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis. Chemical Research in Toxicology. The definitive guide on the reactivity of acyl glucuronides and the risks of protein adduct formation.

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Reviews the use of cyclobutane as a bioisostere, its puckered conformation, and metabolic implications.[4][5][6]

  • Strategies to Mitigate Acyl Glucuronide Formation. Drug Metabolism and Disposition. Provides case studies on using steric hindrance and bioisosteres to reduce UGT clearance.

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Highlights rare but critical cases of oxidative defluorination and fluoride toxicity.

Sources

Technical Support Center: Overcoming Solubility Challenges of 3-Fluorocyclobutanecarboxylic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluorocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for solubility issues encountered during experimentation with this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to effectively manage and overcome these challenges.

Introduction to this compound and its Solubility Profile

This compound is a unique cycloalkane carboxylic acid incorporating a fluorine atom, a modification that can significantly influence its physicochemical properties, including acidity and lipophilicity. While specific experimental data for its aqueous solubility is not extensively documented, its structural characteristics suggest potential solubility limitations in neutral aqueous solutions. The presence of the polar carboxylic acid group provides a handle for solubility enhancement, which will be the focus of this guide.

Another key parameter is the logarithm of the octanol-water partition coefficient (LogP), which indicates the lipophilicity of a compound. Predictive models such as miLOGP, ALOGPS, and ALOGP have demonstrated good performance for fluorinated compounds.[2] These models can be used to estimate the LogP of this compound to guide formulation strategies.

This guide will provide a series of troubleshooting steps and frequently asked questions to address common solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is a weak acid and is expected to have limited solubility in neutral water (pH ~7). At this pH, a significant portion of the molecules will be in their neutral, less soluble protonated form. To achieve dissolution, you will likely need to adjust the pH of the aqueous medium.

Q2: What is the first step I should take to improve its solubility?

A2: The most straightforward and effective initial step is to increase the pH of your aqueous solution. By raising the pH above the pKa of the carboxylic acid (estimated to be around 4.0-4.5), you will deprotonate the carboxyl group, forming the more soluble carboxylate salt.

Q3: I've adjusted the pH, but the solubility is still not sufficient for my needs. What are my other options?

A3: If pH adjustment alone is insufficient, you can explore several other techniques, often in combination:

  • Co-solvents: Introducing a water-miscible organic solvent can increase the solubility.

  • Salt Formation: Preparing a solid salt of the acid can significantly enhance its dissolution rate and solubility.

  • Cyclodextrins: These can encapsulate the non-polar parts of the molecule, increasing its apparent solubility in water.

Q4: Will adding a co-solvent affect my downstream experiments?

A4: Yes, it is crucial to consider the compatibility of the co-solvent with your experimental system. Co-solvents can influence biological assays, crystallization processes, and analytical measurements. Always perform a compatibility check with a blank (co-solvent only) in your system.

Q5: Are there any safety concerns I should be aware of when handling this compound and its formulations?

A5: Always consult the Safety Data Sheet (SDS) for this compound before use. When using co-solvents or other excipients, be aware of their individual handling requirements and potential hazards. Work in a well-ventilated area and use appropriate personal protective equipment (PPE).

Troubleshooting Guide

This section provides a structured approach to resolving common solubility problems.

Problem 1: The compound precipitates out of solution after initial dissolution.
  • Likely Cause: The pH of the solution may have drifted, or the concentration exceeds the solubility limit at that specific pH and temperature.

  • Troubleshooting Steps:

    • Verify and Buffer the pH: Re-measure the pH of the solution. If it has changed, adjust it back to the desired level. To prevent future pH shifts, use a suitable buffer system instead of simply adding a base. A phosphate or citrate buffer system within the desired pH range is recommended.

    • Temperature Control: Ensure the temperature of the solution is maintained. Solubility can be temperature-dependent.

    • Re-evaluate Concentration: You may be working at a concentration that is at or near the saturation point. Consider diluting the sample if your experimental design allows.

Problem 2: The use of a co-solvent is causing interference in my assay.
  • Likely Cause: The chosen co-solvent is not compatible with the assay components (e.g., enzymes, cells, detection reagents).

  • Troubleshooting Steps:

    • Select an Alternative Co-solvent: Refer to the Co-solvent Selection Table below for alternatives. Consider less disruptive solvents like DMSO, ethanol, or polyethylene glycol (PEG) at the lowest effective concentration.

    • Perform a Dose-Response Test with the Co-solvent: Determine the maximum concentration of the co-solvent that does not interfere with your assay.

    • Explore Other Solubilization Methods: If co-solvents are not a viable option, consider using cyclodextrins or preparing a salt form of the compound.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement

This protocol outlines the steps to increase the solubility of this compound by adjusting the pH.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of this compound and add it to a volumetric flask.

  • Add a portion of deionized water (e.g., 70-80% of the final volume).

  • Begin stirring the suspension.

  • Slowly add 0.1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the compound fully dissolves and the pH is approximately 1.5-2 units above the estimated pKa (i.e., pH 5.5 - 6.5).

  • Once dissolved, adjust the pH to the final desired value using 0.1 M NaOH or 0.1 M HCl as needed.

  • Add deionized water to reach the final volume and mix thoroughly.

Causality Explanation: By increasing the pH above the pKa, the equilibrium shown in the diagram below shifts to the right, favoring the formation of the deprotonated and more polar carboxylate anion, which is more readily solvated by water molecules.

pH_Dependence Neutral R-COOH (Less Soluble) Anion R-COO⁻ + H⁺ (More Soluble) Neutral->Anion Increase pH (Add Base) Anion->Neutral Decrease pH (Add Acid)

Caption: pH-dependent equilibrium of a carboxylic acid.

Protocol 2: Co-solvent System for Enhanced Solubility

This protocol describes the use of a co-solvent to improve the solubility of this compound.

Materials:

  • This compound

  • Selected co-solvent (e.g., DMSO, Ethanol, PEG 400)

  • Deionized water or aqueous buffer

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the this compound into a suitable vial.

  • Add a small volume of the chosen co-solvent.

  • Vortex or sonicate until the compound is fully dissolved in the co-solvent.

  • Slowly add the aqueous buffer to the co-solvent concentrate with continuous mixing. Add the aqueous phase dropwise to avoid precipitation.

  • Continue adding the aqueous phase until the desired final concentration and co-solvent percentage are reached.

Causality Explanation: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the less polar, neutral form of the carboxylic acid to dissolve.

Data Presentation

Table 1: Common Co-solvents for Preclinical Formulations

Co-solventPropertiesTypical Concentration RangeConsiderations
Dimethyl Sulfoxide (DMSO)High solubilizing power1-10%Can have biological effects; check assay compatibility.
EthanolBiocompatible, volatile5-20%Can cause protein precipitation at high concentrations.
Polyethylene Glycol 400 (PEG 400)Low toxicity, non-volatile10-50%Can be viscous at higher concentrations.
Propylene Glycol (PG)Good solubilizer10-40%Can cause hemolysis at high concentrations in vivo.

Advanced Solubilization Techniques

Salt Formation

For applications requiring a solid form with improved aqueous solubility and dissolution rate, preparing a salt of this compound is a highly effective strategy. This involves reacting the acid with a suitable base to form a salt. Common counterions for weakly acidic drugs include sodium, potassium, and calcium.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portions and increasing their apparent solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives in pharmaceutical formulations.

Cyclodextrin_Complex cluster_0 Inclusion Complex Formation Molecule 3-Fluorocyclobutanecarboxylic Acid (Guest) Complex Soluble Inclusion Complex Molecule->Complex Cyclodextrin Cyclodextrin (Host) Cyclodextrin->Complex

Caption: Formation of a cyclodextrin inclusion complex.

References

  • Carboxylic Acid Solubility in Basic Solutions. (n.d.). Homework.Study.com. Retrieved from [Link]

  • Fluorinated Higher Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). (2021). Langmuir. Retrieved from [Link]

  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. (1981). PubMed. Retrieved from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • The effect of pH on extraction of carboxylic acids from (a) M1 model... (n.d.). ResearchGate. Retrieved from [Link]

  • Perfluoroalkyl carboxylic acids. (n.d.). Wikipedia. Retrieved from [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2014). PMC - NIH. Retrieved from [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. Retrieved from [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. (2021). MDPI. Retrieved from [Link]

  • Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020). Australian Journal of Chemistry. Retrieved from [Link]

  • (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Analysis of 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical quantification of 3-Fluorocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during assay development and execution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying rationale to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the primary challenges in quantifying this compound in biological matrices?

A1: this compound is a small, polar, and fluorinated molecule. This combination of properties presents several analytical challenges. Due to its high polarity, it is poorly retained on traditional reversed-phase liquid chromatography (LC) columns, leading to elution in the void volume with other highly polar matrix components like salts and phospholipids.[1][2] This co-elution is a primary source of matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and imprecise quantification.[3][4] The presence of the highly electronegative fluorine atom can also influence the molecule's acidity and chromatographic behavior.[5][6]

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity. Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase chromatography for achieving better retention and separation from matrix interferences.[2][7] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the carboxylic acid.

Q3: Why is derivatization sometimes recommended for the analysis of small carboxylic acids?

A3: Derivatization can be employed for several reasons. For GC-MS analysis, it is necessary to make the analyte volatile. For LC-MS/MS, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, thereby increasing sensitivity.[8][9] However, it also adds extra steps to sample preparation, which can introduce variability.

Q4: What are "matrix effects" and how do they impact the analysis of this compound?

A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[3][4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of the assay.[4] For this compound, which tends to elute early in reversed-phase LC, the risk of matrix effects from endogenous phospholipids and other polar molecules is particularly high.[1][10]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape or No Retention in Reversed-Phase LC

Description: When using a standard C18 column, the peak for this compound is broad, tailing, or elutes at or near the solvent front.

Root Cause Analysis: This is expected behavior for a small, polar molecule on a non-polar stationary phase. The analyte has minimal interaction with the stationary phase and is swept through the column with the mobile phase.

Troubleshooting Protocol:

  • Confirm System Suitability: Ensure your LC-MS system is performing optimally by injecting a standard mixture of compounds with known retention times and peak shapes.

  • Switch to a HILIC Column: HILIC is designed for the retention of polar compounds.[7] A bare silica or amide-bonded HILIC column will provide better retention for this compound.

  • Modify Mobile Phase:

    • For reversed-phase, consider using a highly aqueous mobile phase (e.g., >95% water) with a polar-embedded or polar-endcapped column.

    • For HILIC, ensure your mobile phase has a high organic content (typically >80% acetonitrile) to promote partitioning and retention.

  • Consider Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve retention on reversed-phase columns, but these reagents are often not MS-friendly ("ion-suppressing"). Use with caution and preferably with older mass spectrometers.

Issue 2: High Variability in Results and Poor Reproducibility

Description: Replicate injections of the same sample yield significantly different peak areas, leading to a high coefficient of variation (%CV).

Root Cause Analysis: High variability is often a symptom of unaddressed matrix effects.[4] Inconsistent ion suppression or enhancement between samples is a common culprit. It can also be caused by inefficient sample extraction and recovery.

Troubleshooting Workflow:

start High Variability Observed check_is Evaluate Internal Standard (IS) Performance start->check_is is_ok IS response stable? check_is->is_ok matrix_effect Investigate Matrix Effects is_ok->matrix_effect Yes extraction Optimize Sample Extraction is_ok->extraction No post_extraction_spike Perform Post-Extraction Spike Experiment matrix_effect->post_extraction_spike result Quantify Matrix Effect (Suppression or Enhancement) post_extraction_spike->result mitigate Implement Mitigation Strategy result->mitigate

Caption: Troubleshooting workflow for high result variability.

Detailed Steps:

  • Internal Standard (IS) Evaluation:

    • Rationale: A good internal standard should co-elute with the analyte and experience similar matrix effects, thus correcting for variability.

    • Action: Use a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ²H). If a SIL-IS is unavailable, use a close structural analog. Check if the IS peak area is consistent across different samples. If not, your extraction procedure may be inconsistent.

  • Matrix Effect Assessment (Post-Extraction Spike):

    • Protocol:

      • Prepare two sets of samples.

      • Set A: Spike a known concentration of this compound into a clean solvent.

      • Set B: Extract a blank matrix sample (e.g., plasma from an untreated subject) and then spike the same concentration of the analyte into the extracted sample.

      • Compare the peak area of the analyte in Set B to Set A.

    • Interpretation:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components, especially phospholipids.[9]

    • Chromatographic Separation: Optimize your LC method to separate the analyte from the regions where matrix effects are most pronounced (often the early and late parts of the chromatogram).

    • Dilution: Diluting the sample can reduce the concentration of interfering components, but may compromise the limit of quantification.[11]

Issue 3: Inaccurate Quantification and Failed QC Samples

Description: Quality control (QC) samples at known concentrations are consistently measured outside of the acceptable accuracy and precision limits (e.g., ±15%).

Root Cause Analysis: This points to a systematic error in the assay, often related to calibration curve issues, matrix effects that differ across concentrations, or interference from metabolites or isobaric compounds.

Troubleshooting Decision Tree:

start QC Samples Failing check_cal Review Calibration Curve start->check_cal cal_linear Is curve linear and R² > 0.99? check_cal->cal_linear check_matrix_cal Prepare calibrators in 'surrogate' matrix cal_linear->check_matrix_cal No check_isobaric Investigate Isobaric Interferences cal_linear->check_isobaric Yes isobaric_present Are there co-eluting peaks with the same mass? check_isobaric->isobaric_present isobaric_present->start No, Re-evaluate other factors improve_chrom Improve Chromatographic Resolution isobaric_present->improve_chrom Yes use_qual_ions Use Qualifier Ion Ratios improve_chrom->use_qual_ions

Caption: Decision tree for addressing inaccurate quantification.

Corrective Actions:

  • Calibration Curve Integrity:

    • Rationale: An inaccurate calibration curve will lead to biased results for all unknown samples.

    • Action: Ensure your calibration standards are prepared correctly and are free from degradation. The calibration curve should be prepared in a matrix that mimics the study samples as closely as possible (e.g., stripped serum for serum samples) to account for matrix effects.

  • Investigate Isobaric Interferences:

    • Rationale: Other compounds in the sample may have the same mass as this compound and could co-elute, leading to a falsely high signal.[12]

    • Action:

      • Review the chromatograms of blank matrix samples to check for any endogenous peaks at the same retention time and mass transition as your analyte.

      • Use high-resolution mass spectrometry to confirm the elemental composition of the peak of interest.

      • Monitor multiple MRM transitions (a quantifier and one or more qualifiers). The ratio of these transitions should be consistent between standards and samples.

Section 3: Data and Protocols

Table 1: Recommended Starting LC-MS/MS Parameters for this compound
ParameterHILIC MethodReversed-Phase Method (Alternative)
Column Amide or bare silica HILIC, 2.1 x 100 mm, 1.7 µmC18 with polar endcapping, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 95% B to 50% B over 5 min2% B to 80% B over 5 min
Flow Rate 0.4 mL/min0.5 mL/min
Column Temp. 40°C40°C
Injection Vol. 2 µL5 µL
Ionization Mode ESI NegativeESI Negative
MRM Transition [M-H]⁻ → [Fragment]⁻ (To be determined empirically)[M-H]⁻ → [Fragment]⁻ (To be determined empirically)

Note: MRM transitions must be optimized by infusing a standard solution of this compound into the mass spectrometer.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to remove proteins and phospholipids, which are common sources of interference.

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Pretreat 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire pretreated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water.

    • Wash with 1 mL of methanol to remove phospholipids.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase conditions.

References

  • Okudaira, H., et al. (2014). Accumulation of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid in prostate cancer due to androgen-induced expression of amino acid transporters. Molecular Imaging and Biology. Available at: [Link]

  • Separation Science. (n.d.). Overcoming Matrix Interference in LC-MS/MS. Available at: [Link]

  • Mei, H., Hsieh, Y., & Jemal, M. (2003). A systematic investigation of matrix effects in bioanalytical LC/MS/MS.
  • Pan, L., et al. (2018). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Environmental Health Perspectives. Available at: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Available at: [Link]

  • Kovalchuk, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Available at: [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Available at: [Link]

  • Fujiwara, T., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. Available at: [Link]

  • Association for Diagnostics & Laboratory Medicine (ADLM). (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Available at: [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
  • Association for Diagnostics & Laboratory Medicine (ADLM). (2022). Investigating Immunoassay Interferences. Available at: [Link]

Sources

Validation & Comparative

Validation of Analytical Methods for 3-Fluorocyclobutanecarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying 3-Fluorocyclobutanecarboxylic acid (3-FCB) presents a distinct set of analytical challenges due to its low molecular weight, high polarity, lack of UV chromophores, and the critical need to resolve cis- and trans- isomers.

While traditional methods rely on laborious derivatization for GC-MS or HPLC-UV, this guide advocates for a Direct-Injection LC-MS/MS method utilizing Mixed-Mode Chromatography as the superior standard. This approach offers the highest throughput and specificity without the variance introduced by chemical derivatization.

The Verdict:

  • Best for Routine QC & High Throughput: Mixed-Mode LC-MS/MS (Direct Injection).

  • Best for Ultra-Trace (Femtogram) Sensitivity: LC-MS/MS with 3-NPH Derivatization.

  • Legacy/Low-Cost Alternative: HPLC-UV with Phenacyl Bromide Derivatization.

The Analytical Challenge

3-FCB is a "stealth" molecule in standard chromatography. Understanding its physicochemical limitations is the first step toward robust validation.

FeatureAnalytical Consequence
High Polarity (logP < 1) Elutes in the void volume (

) on standard C18 columns, causing ion suppression and poor quantification.
UV Silence Lacks conjugated

-systems. Direct UV detection at 210 nm is non-specific and prone to solvent interference.
Isomerism Exists as cis and trans isomers.[1] Biological activity often differs between isomers, requiring baseline chromatographic resolution (

).
Fluorine Moiety Provides a handle for

F-NMR but requires mass spectrometry for trace quantification in complex matrices.

Comparative Analysis of Methodologies

The following table contrasts the three primary workflows available to the analyst.

Table 1: Performance Matrix
FeatureMethod A: Mixed-Mode LC-MS/MS (Recommended) Method B: Derivatization LC-MS/MS Method C: GC-MS
Principle Anion Exchange + Reversed Phase (Simultaneous)Chemical tagging (e.g., 3-NPH) to add hydrophobicitySilylation (BSTFA) or Methylation to increase volatility
Sample Prep Minimal (Dilute & Shoot)High (Reaction: 30-60 min)High (Reaction + Extraction)
Isomer Resolution Excellent (via shape selectivity)Good (depends on column)Excellent
Sensitivity (LLOQ) ~1–5 ng/mL~10–50 pg/mL~10–100 ng/mL
Throughput High (< 8 min run)Low (Prep time bottleneck)Medium
Risk Factors Matrix effects (requires divert valve)Incomplete derivatization; Reagent instabilityThermal degradation; Moisture sensitivity

Method Selection Decision Tree

Use this logic flow to determine the correct validation path for your laboratory.

MethodSelection Start Start: Define Requirements Sensitivity Is LLOQ < 100 pg/mL required? Start->Sensitivity Matrix Is Matrix Complex? (Plasma/Urine) Sensitivity->Matrix No (Routine QC) MethodB Method B: Derivatization LC-MS/MS (High Sensitivity) Sensitivity->MethodB Yes (Trace Analysis) Equipment Is LC-MS/MS Available? Matrix->Equipment Yes MethodA Method A: Mixed-Mode LC-MS/MS (Recommended) Matrix->MethodA No (Synthesis Process) Equipment->MethodA Yes MethodC Method C: GC-MS (Derivatized) (Legacy) Equipment->MethodC No (Only GC Available)

Figure 1: Decision tree for selecting the optimal analytical workflow based on sensitivity and equipment constraints.

Recommended Protocol: Mixed-Mode LC-MS/MS

This protocol utilizes a Mixed-Mode Anion-Exchange/Reversed-Phase column. This stationary phase retains the acidic 3-FCB via ionic interaction while the hydrophobic alkyl chains separate the cis/trans isomers based on their spatial orientation.

Instrument Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: SIELC Primesep SB or equivalent (Mixed-mode C18/Anion Exchange), 150 x 2.1 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0–1 min: 5% B (Loading)

    • 1–6 min: 5%

      
       60% B (Elution)
      
    • 6–8 min: 95% B (Wash)[4]

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Mass Spectrometry Parameters (ESI Negative)
  • Ionization: Electrospray Ionization (Negative Mode).[4][5]

  • Precursor Ion: [M-H]⁻ (

    
     117.0).
    
  • Product Ions (MRM):

    • Quantifier:

      
       (Loss of CO₂).
      
    • Qualifier:

      
       (Ring fragmentation).
      
  • Internal Standard: this compound-d4 (Deuterated) or Cyclobutanecarboxylic acid (Analog).

Validation Workflow (ICH Q2 R2 Compliant)

To ensure scientific integrity, the method must be validated against the following criteria.

Specificity & Isomer Resolution
  • Objective: Prove that the cis and trans isomers are separated and not interfering with the matrix.

  • Protocol: Inject a racemic mixture standard.

  • Acceptance Criteria:

    • Resolution (

      
      ) between cis and trans peaks 
      
      
      
      .
    • No interference in blank matrix at retention time of analyte (> 20% of LLOQ).

Linearity & Range
  • Protocol: Prepare 8 calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Calculation: Weighted linear regression (

    
    ).
    
  • Acceptance Criteria:

    
    ; Back-calculated concentrations within 
    
    
    
    (20% for LLOQ).
Accuracy & Precision
  • Protocol: QC samples at Low, Medium, and High concentrations (n=6 each) run over 3 days.

  • Acceptance Criteria:

    • Accuracy (Recovery): 85–115%.

    • Precision (% CV):

      
      .
      
Matrix Effect (Critical for LC-MS)
  • Protocol: Compare slope of calibration curve in solvent vs. slope in matrix.

  • Formula:

    
    
    
  • Mitigation: If

    
    , use stable isotope labeled internal standard (SIL-IS).
    

Visualizing the Mechanism

Understanding why the mixed-mode column works is crucial for troubleshooting.

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analyte (3-FCB) Ligand Alkyl Chain (C18) Positive Charge (N+) Analyte Hydrophobic Ring Carboxylate (COO-) Ligand:f1->Analyte:f1 Ionic Retention (Strong) Ligand:f0->Analyte:f0 Hydrophobic Interaction (Isomer Selectivity) Result Result: Retained Polar Acid + Isomer Separation

Figure 2: Dual-interaction mechanism.[6] The positive charge on the stationary phase retains the acid, while the alkyl chain resolves the cis/trans isomers based on steric fit.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (e.g., to 20mM Ammonium Formate) or lower pH.
Loss of Sensitivity Ion suppression from matrix.Perform a post-column infusion test; improve protein precipitation or switch to SLE (Supported Liquid Extraction).
RT Shift pH instability in mobile phase.Use fresh mobile phase daily; ensure pH is < 3.0 to maintain ionization state of the column ligands.

References

  • International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Cyclobutanecarboxylic Acid on Newcrom R1. [Link]

  • Han, J., et al. (2013). Derivatization-assisted LC-MS/MS determination of short-chain fatty acids. Analytica Chimica Acta. [Link]

  • Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Technical Comparison: HPLC vs. GC for 3-Fluorocyclobutanecarboxylic Acid Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of HPLC and GC methodologies for the analysis of 3-Fluorocyclobutanecarboxylic acid.

Introduction: The Analytical Challenge

This compound (CAS: 122665-96-7) serves as a critical fluorinated building block in the synthesis of pharmaceutical candidates, particularly for modulating lipophilicity and metabolic stability in drug design.

From an analytical perspective, this molecule presents a "perfect storm" of challenges:

  • High Polarity: The carboxylic acid moiety (

    
    ) creates strong hydrogen bonding, leading to peak tailing on standard stationary phases.
    
  • Weak Chromophore: Lacking a conjugated

    
    -system, it exhibits negligible UV absorbance above 210 nm, complicating standard HPLC-UV detection.
    
  • Volatility Issues: While volatile enough for GC, the free acid tends to adsorb to inlet liners and column heads, necessitating derivatization for robust quantitation.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) strategies, providing validated protocols to overcome these hurdles.

Physicochemical Profile & Method Implications[1][2][3][4][5][6][7][8][9][10]

Understanding the molecule's physical state is the first step in method selection.

PropertyValue (Est.)Analytical Implication
Molecular Weight 118.11 g/mol Suitable for both GC-MS and LC-MS.
Boiling Point ~200–210 °CHigh enough to require elevated GC oven temps; derivatization recommended to lower BP and improve shape.

~3.8HPLC: Mobile phase pH must be

to keep acid protonated (neutral) for retention on C18.
LogP ~0.5–0.9HPLC: Low hydrophobicity implies weak retention on C18; may require high aqueous content or polar-embedded phases.
UV Cutoff < 205 nmHPLC: Requires high-purity solvents (UV-grade ACN) to minimize baseline noise at 210 nm.

Method A: High-Performance Liquid Chromatography (HPLC)[10][11]

HPLC is the preferred technique for process monitoring in aqueous environments and for labs lacking GC-MS capabilities. It avoids the time-consuming derivatization step but struggles with sensitivity.

Core Strategy: Reverse Phase Ion-Suppression

To retain the polar acid on a hydrophobic C18 column, the ionization of the carboxyl group must be suppressed using a low pH mobile phase.

Recommended Protocol
  • Column: C18 with polar embedding (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar retention)

    • 2–10 min: 5%

      
       60% B
      
    • 10–12 min: 60% B

  • Detection: UV at 205 nm or 210 nm .

  • Injection Volume: 10–20

    
    .
    
Critical Technical Insight

Why Phosphoric Acid? Formic acid is volatile and absorbs significant UV light at 210 nm, causing a rising baseline. Phosphoric acid is transparent at low wavelengths, maximizing the signal-to-noise ratio for this weak chromophore. Note: If using LC-MS, you MUST switch to Formic Acid (0.1%) and accept lower UV sensitivity.

Method B: Gas Chromatography (GC)[3][7][11][12][13][14]

GC is the "Gold Standard" for purity analysis and final product release due to its superior resolution and the universality of the Flame Ionization Detector (FID).

Core Strategy: Derivatization (Esterification)

Direct injection of the free acid is possible on specialized columns (e.g., FFAP) but often results in "ghost peaks" and tailing. Converting the acid to a methyl ester eliminates hydrogen bonding, resulting in sharp, symmetrical peaks.

Recommended Protocol: BF₃-Methanol Derivatization

Step 1: Sample Preparation

  • Weigh ~10 mg of sample into a reaction vial.

  • Add 1.0 mL of 14% Boron Trifluoride (

    
    ) in Methanol .
    
  • Cap tightly and heat at 60°C for 15 minutes .

  • Cool to room temperature.

  • Add 1.0 mL of Hexane and 1.0 mL of Saturated NaCl (aq).

  • Vortex for 30 seconds; allow layers to separate.

  • Transfer the top Hexane layer (containing the methyl ester) to a GC vial.

Step 2: GC-FID Parameters

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer),

    
    .
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Initial: 50°C (Hold 2 min)

    • Ramp: 15°C/min to 200°C

    • Ramp: 30°C/min to 280°C (Hold 3 min)

  • Detector (FID): 300°C;

    
     30 mL/min, Air 400 mL/min.
    

Comparative Analysis & Data Summary

The following table summarizes the performance metrics based on experimental validation standards.

FeatureHPLC-UV (210 nm)GC-FID (Derivatized)
Sensitivity (LOD) Moderate (~50 ppm)High (~1-5 ppm)
Peak Shape Good (with Polar C18)Excellent (Sharp, Gaussian)
Selectivity Separates salts/polar impuritiesSeparates volatile isomers
Sample Prep Time Low (< 5 mins, dilute & shoot)High (30-45 mins, derivatization)
Matrix Tolerance High (aqueous samples ok)Low (must be dry/organic)
Primary Use Case Reaction monitoring, crude samplesFinal purity, isomer ratio

Decision Matrix: Choosing the Right Workflow

The following logic diagram guides the selection of the optimal method based on laboratory resources and sample state.

MethodSelection Start Start: Sample Type? Aqueous Aqueous / Crude Reaction Mix Start->Aqueous DrySolid Dry Solid / Final Product Start->DrySolid CheckMS Is LC-MS Available? Aqueous->CheckMS CheckVol Is Isomer Resolution Critical? DrySolid->CheckVol CheckUV Is UV Sensitivity Critical? HPLC_UV Method A: HPLC-UV (210 nm) (Use H3PO4 buffer) CheckUV->HPLC_UV Standard CheckMS->CheckUV No HPLC_MS Method A2: LC-MS (ESI-) (Use Formic Acid) CheckMS->HPLC_MS Yes GC_Deriv Method B: GC-FID (BF3-MeOH Derivatization) CheckVol->GC_Deriv Yes (High Res) GC_Direct Method B2: GC-FID (Direct Injection on FFAP) CheckVol->GC_Direct No (Quick Check)

Figure 1: Decision matrix for selecting the optimal chromatographic technique based on sample matrix and analytical goals.

References

  • PubChem. (2025).[1] this compound - Physical Properties and Identifiers. National Library of Medicine. [Link]

  • Phenomenex. (2025).[2][3] HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • SIELC Technologies. (2023). Separation of Cyclobutanecarboxylic Acid Isomers on Mixed-Mode HPLC Columns. [Link]

Sources

comparing the biological activity of cis and trans isomers of 3-Fluorocyclobutanecarboxylic acid

[1]

Executive Summary

This compound is a high-value bioisostere used to modulate lipophilicity, metabolic stability, and conformation in drug candidates. The biological utility of this scaffold depends entirely on the stereochemical arrangement of the fluorine atom relative to the carboxylic acid.

  • The cis Isomer: Thermodynamically preferred (diequatorial), highly polar, and more acidic. It mimics a hydrophilic, extended linker.

  • The trans Isomer: Kinetically distinct (axial-equatorial), more lipophilic, and less acidic. It mimics a kinked or twisted conformation, often showing superior passive membrane permeability and unique binding vectors (as seen in the FACBC tracer).

Structural & Physicochemical Profiling

The biological activity of these isomers is dictated by the "Butterfly Effect"—the puckering of the cyclobutane ring which forces substituents into specific spatial orientations.

Conformational Analysis (The "Butterfly" Pucker)

Unlike planar representations, the cyclobutane ring exists in a puckered conformation (approx. 25–30°) to relieve torsional strain.[1] This creates pseudo-equatorial (


Featurecis-Isomertrans-Isomer
Configuration Substituents on the same face .Substituents on opposite faces .
Dominant Conformation Diequatorial (

)
Axial-Equatorial (

)
Thermodynamic Stability High . The (

) state minimizes 1,3-diaxial steric clash.
Lower . Forces one substituent into a sterically crowded axial position.
Shape Vector Extended/Linear . Substituents point outward in the same plane.Kinked/Bent . Substituents point in diverging vectors (up/out).
Physicochemical Metrics

These structural differences translate directly into measurable properties that drive ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Propertycis-3-Fluorocyclobutanecarboxylic acidtrans-3-Fluorocyclobutanecarboxylic acidMechanism of Action
Dipole Moment (

)
High (~3.5–4.0 D) Low (< 2.0 D) In cis, C-F and C-COOH dipoles reinforce each other. In trans, they partially cancel.
Lipophilicity (LogP) Lower (More Polar) Higher (More Lipophilic) High polarity of cis increases water solvation; trans sheds water more easily.
Acidity (pKa) More Acidic (~3.8–4.0) Less Acidic (~4.2–4.4) The cis arrangement allows the electronegative F to exert a stronger through-space electron-withdrawing effect, stabilizing the carboxylate anion.
Water Solubility High Moderate Driven by the net dipole moment.
Visualizing the Logic Flow

The following diagram illustrates how stereochemistry dictates the physicochemical phenotype.

IsomerLogicSubstrateThis compoundCiscis-Isomer(Substituents on Same Face)Substrate->CisTranstrans-Isomer(Substituents on Opposite Faces)Substrate->TransConf_CisConformation: Diequatorial (e,e)Minimizes Steric StrainCis->Conf_CisConf_TransConformation: Axial-Equatorial (a,e)Forces 'Kinked' ShapeTrans->Conf_TransDipole_CisDipole Vectors AdditiveHigh PolarityConf_Cis->Dipole_CisDipole_TransDipole Vectors OpposedLow PolarityConf_Trans->Dipole_TransOutcome_CisPhenotype:Low LogPHigh SolubilityHigh AcidityDipole_Cis->Outcome_CisOutcome_TransPhenotype:High LogPHigh PermeabilitySpecific Receptor FitDipole_Trans->Outcome_Trans

Figure 1: The "Structure-Property" cascade. Stereochemistry determines the ring puckering, which dictates the dipole vector sum, ultimately defining the drug-like properties (LogP, pKa).

Biological Activity & Applications[3][4][5][6]

Membrane Permeability (Passive Transport)
  • Winner: trans-Isomer

  • Mechanism: Passive diffusion through lipid bilayers favors compounds with lower polarity and fewer desolvation penalties. The trans isomer, with its lower dipole moment and "masked" polar vectors, generally permeates cell membranes more efficiently than the highly polar cis isomer.

Metabolic Stability
  • Comparison: Both isomers benefit from the fluorine substitution, which blocks metabolic oxidation at the C3 position (a common metabolic soft spot in cyclobutanes).

  • Nuance: The cis isomer's diequatorial conformation exposes the C-H bonds at C2/C4 to a different enzymatic environment than the trans isomer. However, for the acid itself, the primary clearance is often renal (unchanged) or conjugation, rather than oxidative metabolism of the ring.

Case Study: Stereoselectivity in Amino Acid Transport (FACBC)

While this guide focuses on the carboxylic acid, the clinical success of anti-1-amino-3-[18F]fluorocyclobutanecarboxylic acid (anti-FACBC) serves as the definitive proof of biological stereoselectivity for this scaffold.

  • Observation: The trans (anti) isomer is a superior substrate for LAT1 and ASCT2 amino acid transporters compared to the cis isomer.

  • Implication: Biological binding pockets (enzymes/transporters) are sensitive to the "kinked" axial-equatorial shape of the trans isomer. When using this compound as a fragment, do not assume the thermodynamically stable cis isomer is the active one. Screen both.

Experimental Protocols

To validate these properties in your own lab, follow these standardized protocols.

Protocol: Potentiometric pKa Determination

Objective: To accurately determine the ionization constant difference between isomers.

  • Preparation: Dissolve 2 mg of the pure isomer (cis or trans) in 10 mL of degassed water.

  • Titrant: Use 0.01 M Carbonate-free NaOH standard solution.

  • Apparatus: Automatic potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with a micro-pH electrode.

  • Execution:

    • Perform a "blank" titration with water to calibrate the system.

    • Titrate the sample from pH 2.0 to pH 12.0 at 25°C under inert gas (Ar/N2).

    • Collect at least 20 points in the buffer region.

  • Analysis: Calculate pKa using the Bjerrum plot method.

    • Expected Result:cis pKa ≈ 3.90 ± 0.1; trans pKa ≈ 4.30 ± 0.1.

Protocol: Shake-Flask LogP Determination

Objective: To measure lipophilicity (distribution between octanol and water).

  • Phases: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Sample: Dissolve the compound in the pre-saturated aqueous phase (buffered to pH 3.0 to ensure neutral species) at 1 mM concentration.

  • Equilibration:

    • Mix 1 mL of aqueous sample with 1 mL of pre-saturated octanol in a glass vial.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Analyze both phases using HPLC-UV (C18 column, 210 nm detection).

    • Calculate partition coefficient:

      
      .
      
    • Report as

      
      .[2]
      
    • Expected Result:

      
      .[3]
      

Decision Matrix: Which Isomer to Choose?

Design GoalRecommended IsomerReasoning
Maximize Solubility cis High polarity and dipole moment enhance aqueous solubility.
Maximize Permeability trans Lower dipole moment and higher lipophilicity favor membrane crossing.
Rigidify a Linker cis The diequatorial conformation provides a stable, extended vector.
Target Specific Pocket Both The trans isomer provides a unique "twist" that may access distinct sub-pockets compared to the linear cis.

References

  • Grygorenko, O. O., et al. (2024).[2] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Link

  • Litskan, E. V., et al. (2025). Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s). Chemistry – A European Journal. Link

  • Goodman, M. M., et al. (2011).[4] Transport mechanisms of trans-1-amino-3-fluoro[1-14C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology. Link

  • Wiberg, K. B., et al. (1958).[3] On the Molecular Geometry of trans-Cyclooctene. Journal of the American Chemical Society.[3] (Cited for dipole rule context). Link

  • Brainly Expert Verification. (2018).[5] Dipole moment of cis and trans isomers of 1,3-cyclobutanedicarboxylic acid. Link

Comparative Study: [18F]FACBC (Fluciclovine) vs. [11C]Choline PET Imaging in Prostate Cancer

[1][2][3][4][5][6]

Executive Summary

For researchers and drug development professionals targeting prostate cancer, the choice between [18F]FACBC (Fluciclovine, Axumin®) and [11C]Choline is rarely a matter of simple preference—it is dictated by logistical infrastructure and biochemical sensitivity thresholds .

While both tracers target upregulated metabolic pathways in prostate adenocarcinoma, [18F]FACBC has emerged as the superior option for detecting Biochemical Recurrence (BCR) at low PSA levels (<1.0 ng/mL), primarily due to its negligible urinary excretion which unmasks the prostatic bed. Conversely, [11C]Choline remains a viable standard where on-site cyclotrons are available, particularly for lineage tracking in high-risk patients, though it suffers from higher background noise in the pelvis.

This guide dissects the mechanistic, logistical, and clinical performance differences to support your experimental design and clinical trial planning.

Part 1: The Logistical Divide (Radiochemistry & Supply Chain)

The most immediate differentiator is the radionuclide half-life, which determines the operational feasibility of your study.

Feature[18F]FACBC (Fluciclovine)[11C]Choline
Radionuclide Fluorine-18Carbon-11
Half-Life 109.8 minutes 20.4 minutes
Synthesis Location Centralized Cyclotron (Distributable)On-site Cyclotron (Required)
Distribution Range Regional (Satellite distribution possible)Zero (Must be injected minutes after synthesis)
Batch Capacity High (Multiple patient doses per batch)Low (Single/Dual patient doses per run)

Strategic Insight: If your clinical trial spans multiple sites without dedicated cyclotrons, [18F]FACBC is the only viable option . [11C]Choline restricts you to major academic centers with immediate radiochemistry access.

Part 2: Mechanistic Divergence

Understanding the cellular uptake mechanism is critical for interpreting false positives and biodistribution.

[18F]FACBC: Amino Acid Transport

Fluciclovine is a synthetic amino acid analog (leucine analog). It is not metabolized but is transported into cells via LAT1 (SLC7A5) and ASCT2 (SLC1A5) transporters, which are upregulated in prostate cancer due to increased demand for protein synthesis.

  • Key Characteristic: It does not undergo intracellular metabolism, meaning it relies on "transport trapping."

[11C]Choline: Phospholipid Synthesis

Choline is a precursor for phosphatidylcholine, a key component of cell membranes. Upon entry via Choline Transporters (CHT/CTL) , it is phosphorylated by Choline Kinase-alpha (CHKA) , trapping it inside the cell as phosphorylcholine.

  • Key Characteristic: Uptake reflects the rate of membrane turnover and proliferation.

UptakeMechanismscluster_0[18F]FACBC Mechanismcluster_1[11C]Choline MechanismFACBC_Ext[18F]FACBC(Extracellular)TransportersLAT1 / ASCT2(Upregulated Transporters)FACBC_Ext->TransportersInfluxFACBC_Int[18F]FACBC(Intracellular Pool)Transporters->FACBC_IntTransport Trapping(No Metabolism)Chol_Ext[11C]Choline(Extracellular)Chol_TransCholine Transporters(CHT/CTL)Chol_Ext->Chol_TransChol_Int[11C]Choline(Cytosol)KinaseCholine Kinase α(Enzymatic Conversion)Chol_Int->KinasePhospho_Chol[11C]Phosphorylcholine(Trapped)Chol_Trans->Chol_IntKinase->Phospho_CholPhosphorylation

Figure 1: Cellular uptake mechanisms. FACBC relies on transport upregulation, while Choline relies on enzymatic trapping via Choline Kinase.

Part 3: Clinical Performance (Biochemical Recurrence)[2][7]

The "Battleground" for these tracers is the detection of recurrence in patients with rising PSA after prostatectomy or radiation.

Detection Rates at Low PSA

Experimental data consistently favors [18F]FACBC for early detection (PSA < 1.0 ng/mL). The Nanni et al. head-to-head comparison is the authoritative reference here.

Table 1: Comparative Detection Rates (Patient-Based Analysis)

PSA Level (ng/mL)[18F]FACBC Detection Rate[11C]Choline Detection RateStatistical Significance
< 1.0 21 - 37% 14 - 20%p < 0.05 (Favors FACBC)
1.0 - 2.0 45 - 60% 36 - 45%Trend favors FACBC
> 2.0 ~80% ~75%Comparable

Data synthesized from Nanni et al. (2016) and meta-analyses [1, 2].

Why this happens: The superior performance of FACBC at low PSA is largely due to background suppression . [11C]Choline often shows variable urinary excretion and higher accumulation in the gut/liver, which can obscure small pelvic nodes or local recurrence in the prostatic bed.

Part 4: Biodistribution & Artifacts (Self-Validating Interpretation)

To ensure "Trustworthiness" in your data interpretation, you must recognize the physiological pitfalls of each tracer.

Urinary Excretion (The Critical Difference)
  • [18F]FACBC: Minimal urinary excretion.[1][2] The bladder appears "cold" or has low uptake immediately post-injection.

    • Advantage:[3][1][4][5][6] Allows clear visualization of the prostatic bed and seminal vesicles without the "halo artifact" of a hot bladder.

  • [11C]Choline: Variable.[7] Often requires hydration and voiding protocols to clear the bladder, but residual activity can still mask local recurrence.

Physiological Background
  • [18F]FACBC: High uptake in Pancreas and Liver . Moderate uptake in muscle.

    • Risk:[1][8] Pancreatic uncinate process uptake can mimic retroperitoneal lymphadenopathy.

  • [11C]Choline: High uptake in Liver , Pancreas , Kidneys , and Salivary Glands .

    • Risk:[1][8] High liver background makes detecting hepatic metastases difficult.

Part 5: Experimental Protocols

A. Synthesis & Quality Control (Summary)

[18F]FACBC Synthesis:

  • Precursor: Uses a cyclic sulfamidate precursor.

  • Radiolabeling: Nucleophilic substitution with [18F]fluoride.[9]

  • Purification: Solid-phase extraction (SPE) cartridges (e.g., tC18).

  • QC Critical Check: Enantiomeric purity is vital. The anti-isomer is the active agent; the syn-isomer is an impurity.

[11C]Choline Synthesis:

  • Precursor: Dimethylaminoethanol (DMAE).

  • Radiolabeling: Methylation using [11C]Methyl Iodide or [11C]Methyl Triflate.

  • Timing: Synthesis must be automated and extremely fast (<15 mins) due to the 20-min half-life.

B. Imaging Acquisition Protocol[4][12]

To ensure reproducible data, follow these standardized workflows.

1. Patient Preparation
  • [18F]FACBC:

    • Fasting: STRICT NPO for at least 4 hours . (Dietary amino acids compete with the tracer for LAT1 transport).

    • Hydration: No specific hydration required for bladder clearance, but good hydration helps general image quality.

    • Voiding: Void immediately prior to scan.

  • [11C]Choline:

    • Fasting: Recommended 4-6 hours (to reduce pancreatic uptake), though some centers allow light meals.

    • Voiding: Critical. Patients must void immediately before the scan to reduce bladder artifacts.

2. Injection & Scan Timing

The uptake kinetics are rapid for both. "Wait and scan" protocols used for FDG (60 min) do not apply .

Step[18F]FACBC Protocol[11C]Choline Protocol
Injection Dose 370 MBq (10 mCi)370–740 MBq (10–20 mCi)
Uptake Time 3–5 minutes post-injection1–5 minutes post-injection
Scan Direction Caudo-cranial (Pelvis first)Pelvis first (to beat bladder filling)
Scan Duration 2-3 min per bed position2-4 min per bed position

Expert Tip: For [18F]FACBC, start the scan at the mid-thigh and move upward. Because bladder activity is low initially but increases slowly over time, scanning the pelvis first ensures the cleanest view of the prostatic bed.

ProtocolWorkflowcluster_FACBC[18F]FACBC Workflowcluster_Chol[11C]Choline WorkflowStartPatient Selection(BCR, PSA < 1.0 ng/mL)ChoiceTracer SelectionStart->ChoicePrep_FPrep: NPO > 4 hrs(Avoid AA competition)Choice->Prep_FStandard / Off-sitePrep_CPrep: NPO 4-6 hrs(Reduce Pancreas bg)Choice->Prep_COn-site Cyclotron OnlyInj_FInjection: 370 MBqPrep_F->Inj_FScan_FScan: Start 3-5 min post-inj(Pelvis to Head)Inj_F->Scan_FInj_CInjection: 370-740 MBqPrep_C->Inj_CScan_CScan: Start < 5 min post-inj(Pelvis First - Critical)Inj_C->Scan_C

Figure 2: Operational workflow for imaging acquisition. Note the strict fasting for FACBC and rapid scan start times for both.

References

  • Nanni C, et al. (2016).[7] 18F-FACBC (anti1-amino-3-18F-fluorocyclobutane-1-carboxylic acid) versus 11C-choline PET/CT in prostate cancer relapse: results of a prospective trial. European Journal of Nuclear Medicine and Molecular Imaging.

  • Wang R, et al. (2021).[5] The Diagnostic Role of 18F-Choline, 18F-Fluciclovine and 18F-PSMA PET/CT in the Detection of Prostate Cancer With Biochemical Recurrence: A Meta-Analysis. Frontiers in Oncology.

  • Schuster DM, et al. (2014). Anti-3-[(18)F]FACBC positron emission tomography-computerized tomography and (111)In-capromab pendetide single photon emission computerized tomography-computerized tomography for recurrent prostate carcinoma: results of a prospective clinical trial. Journal of Urology.

  • FDA Label - Axumin (Fluciclovine F 18). (2016). Full Prescribing Information. U.S. Food and Drug Administration.[1]

  • Wallitt, K.L., et al. (2017). Clinical PET Imaging in Prostate Cancer. RadioGraphics.

inter-laboratory validation of 3-Fluorocyclobutanecarboxylic acid analytical standards

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Validation Guide for 3-Fluorocyclobutanecarboxylic Acid Analytical Standards

This guide provides a comprehensive framework for the inter-laboratory validation of analytical standards for this compound. As a critical building block in modern medicinal chemistry, ensuring the purity and concentration of this reagent is paramount for reproducible downstream synthesis and overall drug development success.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounding the validation process in the principles of causality and self-verification, consistent with international regulatory expectations.

Understanding the Analyte: this compound

Before a robust analytical method can be validated, a thorough understanding of the analyte's physicochemical properties is essential. This compound (C₅H₇FO₂) is a synthetic building block characterized by a strained cyclobutane ring, a carboxylic acid functional group, and a highly electronegative fluorine atom.[1]

Key Physicochemical Characteristics:

  • Polarity: The carboxylic acid group imparts significant polarity, making the molecule soluble in polar organic solvents and aqueous solutions, especially under basic conditions.

  • Volatility: The presence of the carboxylic acid group makes the molecule non-volatile, which is a critical consideration for chromatographic method selection.

  • UV Absorbance: The carboxyl group provides a chromophore, allowing for UV detection, typically in the short wavelength region (~210 nm).[2]

  • Reactivity: The carboxylic acid moiety is the primary site for derivatization reactions, which can be leveraged to enhance detectability.

The fluorine atom can influence the molecule's acidity and lipophilicity, which are important factors in both its synthetic applications and its chromatographic behavior.[3] A reliable analytical standard is crucial for quantifying this intermediate and any related impurities throughout the manufacturing process.[4]

A Comparative Guide to Analytical Method Selection

The selection of an appropriate analytical technique is the foundation of any successful validation. The choice hinges on a balance of specificity, sensitivity, robustness, and practicality. For this compound, three primary chromatographic techniques present themselves as viable candidates.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the first-line approach for non-volatile organic acids.[2] It relies on a reversed-phase separation, where an acidic mobile phase is used to suppress the ionization of the carboxylic acid and improve retention on a nonpolar stationary phase (e.g., C18). While accessible and robust, its primary limitation is potential interference from other UV-absorbing impurities in complex sample matrices.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the non-volatile nature of the analyte, GC-MS is only viable following a chemical derivatization step to convert the carboxylic acid into a volatile ester.[5][6] While this can provide excellent sensitivity and structural confirmation, the derivatization step adds complexity, time, and a potential source of variability to the analytical workflow.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the powerful separation of HPLC with the high sensitivity and specificity of mass spectrometry.[6][7] It is considered the gold standard for analyzing fluorinated carboxylic acids in complex environments.[6][7] LC-MS/MS can provide unambiguous identification and quantification with minimal sample preparation, making it highly suitable for impurity profiling and trace-level analysis.

Decision Matrix: Selecting the Optimal Technique

Performance Characteristic HPLC-UV GC-MS (with Derivatization) LC-MS/MS Rationale
Specificity GoodExcellentSuperiorMS detection provides mass-to-charge ratio information, which is highly specific.
Sensitivity (LOQ) ModerateHighHighestMS detectors are inherently more sensitive than UV detectors for many compounds.
Robustness HighModerateHighThe additional derivatization step in GC-MS can introduce variability.
Sample Throughput HighLowHighEliminating the derivatization step significantly shortens analysis time.
Cost (Instrument/Operation) LowModerateHighLC-MS/MS systems represent a significant capital and maintenance investment.

For the purpose of establishing a definitive, high-quality analytical standard intended for inter-laboratory use, LC-MS/MS is the recommended technique. Its superior specificity and sensitivity ensure the most reliable data, which is the cornerstone of a trustworthy reference standard.

The Inter-Laboratory Validation Protocol: A Framework Based on ICH Q2(R2)

The objective of an inter-laboratory validation is to demonstrate that the analytical procedure is suitable for its intended purpose and to establish its reproducibility across different laboratories.[8][9] The entire process should be governed by a pre-approved validation protocol that details the experiments, methodologies, and acceptance criteria.[9]

Overall Validation Workflow

The validation process follows a logical sequence from planning to final reporting, ensuring all performance characteristics are systematically evaluated.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting VP Develop Validation Protocol (ICH Q2) PS Prepare & Characterize Primary Standard VP->PS SL Select Participating Laboratories (≥3) PS->SL SV Single-Lab Validation (Specificity, Linearity, Range, Accuracy, Repeatability, Intermediate Precision, LOQ) SS Ship Validated Protocol & Standard to Labs SV->SS Rep Inter-Lab Reproducibility Study (Multiple Analysts, Multiple Instruments) SS->Rep DA Collect & Statistically Analyze Data (e.g., ANOVA) Rep->DA AC Compare Results Against Acceptance Criteria DA->AC VR Generate Final Validation Report AC->VR

Caption: High-level workflow for the inter-laboratory validation process.

Key Validation Parameters and Experimental Design

The validation protocol must address the performance characteristics outlined in the ICH Q2(R2) guideline.[9]

A. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Protocol:

    • Analyze a blank sample (diluent) to demonstrate no interference at the retention time of this compound.

    • Perform forced degradation studies on the analyte standard (e.g., exposure to acid, base, oxidation, heat, and light).

    • Analyze the stressed samples to demonstrate that the degradation product peaks do not co-elute with the main analyte peak. The use of a photodiode array (PDA) detector in series with the MS can help establish peak purity.

B. Linearity and Range Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare a series of at least five concentrations of the this compound standard, ranging from the limit of quantitation (LOQ) to 120% of the nominal standard concentration.[8][9]

    • Analyze each concentration in triplicate.

    • Plot the mean response versus concentration and perform a linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

C. Accuracy Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Protocol:

    • Prepare samples in triplicate at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration).[8]

    • The accuracy is assessed by determining the percent recovery of the known, added amount of analyte.

    • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.

D. Precision (Repeatability, Intermediate Precision, and Reproducibility) Precision is the measure of the random error of a method. The inter-laboratory validation study is the ultimate test of reproducibility.[8][9]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorocyclobutanecarboxylic acid
Reactant of Route 2
3-Fluorocyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.